2-Amino-5-methylhex-5-enoic acid
Description
Propriétés
IUPAC Name |
2-amino-5-methylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZAERTQAIZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the NMR Spectroscopic Characterization of 2-Amino-5-methylhex-5-enoic Acid
This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of 2-Amino-5-methylhex-5-enoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features as revealed by NMR. It combines theoretical predictions with established analytical protocols to serve as a robust reference for the unambiguous identification and characterization of this non-canonical amino acid.
Introduction: The Structural Uniqueness of 2-Amino-5-methylhex-5-enoic Acid
2-Amino-5-methylhex-5-enoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant potential in the development of novel therapeutics and peptidomimetics due to their unique structural and metabolic properties.[1] Its structure is characterized by a chiral center at the α-carbon (C2) and a terminal isopropenyl group, which introduces unsaturation at the C5 and C6 positions. This terminal double bond is a key feature that distinguishes its NMR spectrum from that of its more commonly studied isomer, 2-amino-5-methylhex-4-enoic acid, and other aliphatic amino acids.
The precise characterization of such non-canonical amino acids is paramount for their application in synthesis and drug design.[2] NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of these molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. This guide will detail the expected ¹H and ¹³C NMR spectral data for 2-Amino-5-methylhex-5-enoic acid and outline the experimental workflow for its characterization.
It is important to note that experimental NMR data for this specific compound is not widely published. Therefore, the spectral data presented herein is a combination of predictions based on established NMR principles and comparisons with structurally similar compounds.
Experimental Protocol for NMR Data Acquisition
The following section details a robust, self-validating protocol for acquiring high-quality NMR spectra of 2-Amino-5-methylhex-5-enoic acid. The causality behind each step is explained to ensure experimental success.
Sample Preparation
The quality of the NMR data is directly dependent on the meticulous preparation of the sample.
-
Analyte Purity: Ensure the sample of 2-Amino-5-methylhex-5-enoic acid is of high purity (ideally >95%), as impurities can introduce extraneous signals that complicate spectral interpretation.[3]
-
Solvent Selection: The choice of a deuterated solvent is critical. For amino acids, deuterium oxide (D₂O) is often a good choice due to its ability to dissolve the polar zwitterionic form. The addition of a small amount of acid (e.g., DCl) or base (e.g., NaOD) can be used to shift the pH and improve solubility or sharpen exchangeable proton signals. Alternatively, for less polar derivatives (e.g., N-protected or esterified forms), chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable options.[4] The solvent choice will affect the chemical shifts of exchangeable protons (NH₂ and COOH).
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents. For aqueous solutions like D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSA) is used.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Spectral Width: A wider spectral width of up to 250 ppm is used for ¹³C NMR.[5]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Proton Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[5]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbons that have attached protons.
-
Predicted NMR Spectral Data and Interpretation
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Amino-5-methylhex-5-enoic acid. The atom numbering scheme used for assignments is illustrated in the diagram below.
Caption: Structure and atom numbering of 2-Amino-5-methylhex-5-enoic acid.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by neighboring functional groups and the carbon-carbon double bond.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Rationale for Prediction |
| Hα (C2-H) | ~3.8 - 4.0 | dd | J(Hα, Hβ) ≈ 6-8 | 1H | The α-proton is deshielded by the adjacent amino and carboxyl groups. Its chemical shift is typical for α-protons in amino acids. It will appear as a doublet of doublets due to coupling with the two diastereotopic β-protons. |
| Hβ (C3-H₂) | ~1.8 - 2.0 | m | - | 2H | These methylene protons are adjacent to the chiral center, making them diastereotopic and thus chemically non-equivalent. They will couple with both Hα and the Hγ protons, resulting in a complex multiplet. |
| Hγ (C4-H₂) | ~2.2 - 2.4 | m | - | 2H | These are allylic protons, deshielded by their proximity to the C5=C6 double bond. They will show coupling to the Hβ protons, resulting in a multiplet. |
| Hδ (C6=CH₂) | ~4.7 - 4.9 | br s | - | 2H | These are the two geminal vinylic protons of the terminal methylene group. They are expected to appear as two closely spaced broad singlets or a narrow multiplet. Their chemical shift is characteristic of terminal alkenes.[6] |
| Hε (C7-H₃) | ~1.7 - 1.8 | s | - | 3H | This methyl group is attached to the C5 of the double bond. It will appear as a singlet due to the absence of adjacent protons to couple with. Its chemical shift is in the typical range for vinylic methyl groups. |
| -NH₂ | Variable | br s | - | 2H | The chemical shift of the amino protons is highly dependent on the solvent, concentration, and pH. In D₂O, this signal will disappear due to proton-deuterium exchange. |
| -COOH | Variable | br s | - | 1H | Similar to the amino protons, the carboxylic acid proton's chemical shift is variable and will exchange with D₂O. In organic solvents like DMSO-d₆, it may appear as a broad singlet at a downfield position (e.g., 10-12 ppm). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale for Prediction |
| C1 (-COOH) | ~173 - 176 | The chemical shift is characteristic of a carboxylic acid carbonyl carbon in an amino acid. |
| C2 (-CH(NH₂)-) | ~53 - 56 | This is the α-carbon, and its chemical shift is typical for sp³ carbons bonded to both a nitrogen and a carbonyl group. |
| C3 (-CH₂-) | ~35 - 38 | An aliphatic sp³ methylene carbon. |
| C4 (-CH₂-) | ~30 - 33 | This allylic sp³ methylene carbon is slightly deshielded by the adjacent double bond. |
| C5 (>C=) | ~140 - 145 | This is a quaternary sp² carbon of the double bond, substituted with a methyl group. It will be more downfield than the other vinylic carbon. |
| C6 (=CH₂) | ~110 - 115 | The terminal sp² methylene carbon of the double bond. |
| C7 (-CH₃) | ~20 - 23 | The methyl carbon attached to the sp² carbon of the double bond. |
Workflow for Structural Confirmation
The unambiguous assignment of all ¹H and ¹³C NMR signals requires a systematic approach, often involving 2D NMR techniques. The following workflow illustrates this process.
Caption: Workflow for NMR-based structural characterization.
-
¹H-¹H COSY: This experiment will be crucial for confirming the connectivity of the aliphatic chain. A cross-peak between the Hα signal (~3.8-4.0 ppm) and the Hβ signals (~1.8-2.0 ppm) would be expected. Further cross-peaks would be seen between the Hβ and Hγ protons (~2.2-2.4 ppm).
-
¹H-¹³C HSQC: This experiment provides definitive C-H correlations. For example, the proton signal at ~3.8-4.0 ppm (Hα) will show a correlation to the carbon signal at ~53-56 ppm (C2). Similarly, the vinylic proton signals at ~4.7-4.9 ppm (Hδ) will correlate with the carbon signal at ~110-115 ppm (C6). This is a powerful tool for distinguishing between the different CH and CH₂ groups.
By following this comprehensive approach, combining high-quality data acquisition with systematic analysis of 1D and 2D NMR spectra, researchers can confidently verify the structure of 2-Amino-5-methylhex-5-enoic acid.
References
- BenchChem. (2025). Structure Elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Technical Guide.
- BenchChem. (2025). Spectroscopic Characterization of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide.
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link]
- Sarigiannis, Y., & Ghelis, V. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Magnetic Resonance Spectroscopy. IntechOpen.
-
NP-MRD. (2022). Showing NP-Card for (2s)-2-amino-5-methylhex-4-enoic acid (NP0183617). Retrieved from [Link]
-
Kuschert, S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Copernicus.org. [Link]
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Københavns Universitets Forskningsportal.
- Macias, F. A., et al. (2014). Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Journal of Agricultural and Food Chemistry, 62(4), 789-794.
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ResearchGate. (n.d.). 1 H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate.... Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). NMR. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methyl-5-hexenoic acid. Retrieved from [Link]
- BenchChem. (2025). A comparative study of the spectroscopic data of Ethyl 2-amino-5-methylhex-4-enoate and its analogues.
-
Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
-
FAO AGRIS. (2014). Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylhex-5-enoic acid. Retrieved from [Link]
- BenchChem. (2025). Identifying impurities in Boc-(S)-2-Amino-5-methylhex-4-enoic acid preparations.
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NP-MRD. (2022). Showing NP-Card for 2-amino-5-methylhex-4-enoic acid (NP0218977). Retrieved from [Link]
- O'Donnell, M. J. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.
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mass spectrometry fragmentation patterns of 2-Amino-5-methylhex-5-enoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Amino-5-methylhex-5-enoic Acid
Introduction: The Analytical Challenge of Unnatural Amino Acids
2-Amino-5-methylhex-5-enoic acid (AMHA)—also known as 5,6-dehydrohomoleucine or 5-methylidene-norleucine—is an unnatural, alkene-containing alpha-amino acid originally isolated from Streptomyces sp.[1]. Because it acts as a structural analog to methionine and leucine, it is frequently utilized in drug development to inhibit protein synthesis or as a bio-orthogonal handle in peptide-drug conjugates[2].
When analyzing complex biological matrices or recombinant proteins, distinguishing AMHA from isobaric natural amino acids requires high-resolution tandem mass spectrometry (HR-MS/MS). The presence of the terminal C5-C6 double bond fundamentally alters the thermodynamic landscape of its gas-phase dissociation, introducing unique fragmentation channels that deviate from standard aliphatic amino acids. This whitepaper details the mechanistic causality behind AMHA’s fragmentation, providing a self-validating analytical framework for its detection.
Physicochemical & Exact Mass Parameters
Before interpreting collision-induced dissociation (CID) spectra, it is critical to establish the exact mass parameters of the intact molecule. AMHA contains a hexanoic acid backbone with an amino group at C2 and a methyl group at C5, terminating in an alkene[3],[4].
Table 1: Mass Spectrometric Parameters of AMHA
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₇H₁₃NO₂ | Defines the isotopic envelope and mass defect. |
| Monoisotopic Mass | 143.0946 Da | Baseline for high-resolution MS calibration. |
| Precursor Ion [M+H]⁺ | 144.1024 m/z | Target for Q1 isolation in positive ESI mode. |
| Immonium Ion | 98.0964 m/z | Primary diagnostic ion for the alpha-amino acid core. |
| Allylic Cation | 55.0546 m/z | Primary diagnostic ion for the alkene side-chain. |
Mechanistic Causality of Gas-Phase Fragmentation
To confidently identify AMHA, an analyst must understand why specific bonds break under CID conditions. The fragmentation of protonated AMHA is governed by two distinct structural domains: the alpha-amino acid core and the alkene tail.
Pathway A: Alpha-Cleavage and Immonium Ion Formation
Alpha-amino acids universally undergo alpha-cleavage upon collisional activation[5].
-
Causality: Protonation preferentially occurs at the highly basic amine nitrogen. This localized positive charge weakens the adjacent C1-C2 bond. Upon collision with an inert gas, the molecule expels the carboxylate moiety—either as intact formic acid (HCOOH, -46 Da) or sequentially as water and carbon monoxide (-18 Da, then -28 Da).
-
Result: The charge remains on the nitrogen, forming a resonance-stabilized immonium cation (R-CH=NH₂⁺). For AMHA, the side chain (R) has a mass of 69 Da, yielding a highly abundant and diagnostic immonium ion at 98.09 m/z .
Pathway B: Alkene-Specific Allylic Cleavage
Unlike saturated amino acids (e.g., leucine), AMHA features a terminal double bond that introduces a highly vulnerable allylic position at C4[6],[7].
-
Causality: The pi-electrons of the C5-C6 double bond provide resonance stabilization to adjacent carbocations. When the C3-C4 sigma bond is cleaved during CID, the resulting positive charge is delocalized across the terminal isoprene-like system.
-
Result: This yields a 2-methylallyl cation ([C₄H₇]⁺) at 55.05 m/z . The presence of this peak is the definitive orthogonal identifier that distinguishes AMHA from saturated isobaric or isomeric species.
Primary collision-induced dissociation (CID) pathways of protonated AMHA.
Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity, the following protocol incorporates an internal System Suitability Test (SST). This guarantees that the absence or presence of diagnostic fragments is a true reflection of the analyte, rather than instrument drift or improper collision energy (CE) calibration.
Step 1: System Suitability and Internal Validation (The "Self-Check")
-
Action: Before running AMHA samples, inject a standard solution of Leucine ([M+H]⁺ 132.1).
-
Validation Logic: Apply a CE sweep (10–30 eV). Leucine must successfully yield its immonium ion at m/z 86.1.
-
If m/z 86.1 is absent: The CID energy is too low; the precursor is not fragmenting.
-
If the precursor is entirely depleted with no immonium formation: The CE is too high, causing secondary fragmentation (e.g., internal backbone shattering).
-
-
Proceed: Only when the Leucine SST passes (optimal CE typically 15–20 eV) should the system be considered validated for AMHA analysis.
Step 2: Sample Preparation
-
Action: If AMHA is incorporated into a protein, perform standard acid hydrolysis (6M HCl, 110°C, 24h). Note that the alkene in AMHA is generally stable under these conditions, though prolonged exposure to strong acids can occasionally lead to hydration of the double bond.
-
Cleanup: Desalt the hydrolysate using a C18 Solid Phase Extraction (SPE) cartridge to remove salts that cause ion suppression.
Step 3: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade H₂O; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 40% B over 10 minutes. The hydrophobic alkene tail causes AMHA to elute later than highly polar amino acids but earlier than aromatic ones.
Step 4: MS/MS Acquisition
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Isolation: Set Q1 to isolate m/z 144.1 (width of 0.7 Da).
-
Fragmentation: Apply the validated CE (from Step 1) using Argon or Nitrogen collision gas.
-
Detection: Monitor Q3/TOF for the diagnostic transitions: 144.1 → 98.1 (Primary) and 144.1 → 55.1 (Secondary/Orthogonal).
LC-MS/MS Workflow for targeted analysis of 2-Amino-5-methylhex-5-enoic acid.
Summary of Diagnostic Fragments
For rapid spectral interpretation, analysts should cross-reference empirical data against the theoretical fragment table below. A positive identification of AMHA requires the presence of both the immonium ion and the allylic cation, ensuring high confidence in structural assignment.
Table 2: Quantitative Data & Diagnostic Ions for AMHA
| Fragment Ion | m/z (Theoretical) | Relative Abundance | Mechanistic Origin |
| [M+H]⁺ | 144.1024 | Variable (CE dependent) | Intact protonated molecule |
| [M+H - NH₃]⁺ | 127.0759 | Low | Loss of ammonia from the amine group |
| [M+H - H₂O]⁺ | 126.0919 | Medium | Loss of water from the carboxylate group |
| Immonium Ion | 98.0964 | High (Base Peak) | Alpha-cleavage (Loss of HCOOH) |
| Allylic Cation | 55.0546 | Medium-High | Allylic cleavage of the C3-C4 bond |
References
-
2-Amino-5-methylhex-5-enoic acid | CID 331825 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
2-Amino-5-methyl-5-hexenoic acid | CID 153443 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4 Source: The Journal of Antibiotics (J-STAGE) URL:[Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: Scientific Reports (PMC) URL:[Link]
-
Fragmentation Patterns in Mass Spectrometry (Alkenes) Source: Chemistry LibreTexts URL:[Link]
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An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-methylhex-5-enoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methylhex-5-enoic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential applications in peptidomimetics and novel therapeutic design. Its γ,δ-unsaturation offers a site for chemical modification, while its amino acid backbone allows for incorporation into peptide chains, potentially enhancing metabolic stability and inducing specific conformational constraints.[1] A critical, yet uncharacterized, aspect of its utility in drug development is its inherent thermodynamic stability. This guide provides a comprehensive framework for the experimental and computational evaluation of the thermodynamic stability of 2-Amino-5-methylhex-5-enoic acid. We will detail robust methodologies, from thermal analysis to quantum chemical calculations, to establish a thorough stability profile. This document is intended to be a practical guide for researchers, providing not just protocols, but the underlying scientific rationale for each step.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most critical being the molecule's inherent stability. Thermodynamic stability dictates a compound's shelf-life, its degradation pathways, and its behavior under various physiological and formulation conditions. For a novel amino acid like 2-Amino-5-methylhex-5-enoic acid, understanding its thermodynamic properties is paramount before its consideration as a building block in more complex therapeutics.
Currently, the public domain lacks specific experimental data on the thermodynamic stability of 2-Amino-5-methylhex-5-enoic acid. This guide, therefore, serves as a complete roadmap for its characterization. We will explore two complementary approaches: empirical analysis through thermal methods and in silico prediction via computational chemistry. The synergy of these techniques provides a self-validating system for a comprehensive understanding of the molecule's stability.
Foundational Molecular Properties
Before delving into stability analysis, it is essential to have a baseline understanding of the molecule's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem CID: 153443[2] |
| Molecular Weight | 143.18 g/mol | PubChem CID: 153443[2] |
| IUPAC Name | (2S)-2-amino-5-methylhex-5-enoic acid | PubChem CID: 153443[2] |
| SMILES | CC(=C)CCN | PubChem CID: 153443[2] |
| CAS Number | 73322-75-5 | PubChem CID: 153443[2] |
Experimental Determination of Thermal Stability
Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of a solid-state material. We will focus on two primary methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on decomposition temperatures, phase transitions, and the energetics of these processes.[3][4][5][6]
Material Acquisition and Purity Assessment
For accurate thermodynamic analysis, the purity of the starting material is critical. 2-Amino-5-methylhex-5-enoic acid can be sourced from commercial vendors or synthesized. If synthesized, a detailed protocol for the enantioselective synthesis of the Boc-protected analogue provides a viable route.[1] Prior to analysis, purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and the material should be dried under vacuum to remove residual solvents.
Thermogravimetric Analysis (TGA): Unveiling Decomposition Pathways
TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of decomposition temperatures and the quantification of mass loss events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-methylhex-5-enoic acid into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of mass loss is indicative of the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
For many amino acids, decomposition occurs in the range of 185 °C to 280 °C.[3][4] The expected TGA curve for 2-Amino-5-methylhex-5-enoic acid would show a stable baseline until the onset of decomposition, followed by a sharp decrease in mass. The decomposition may occur in single or multiple steps, with the evolution of gases such as H₂O, NH₃, and CO₂.[3][4]
Differential Scanning Calorimetry (DSC): Quantifying Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-methylhex-5-enoic acid into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Cycle 1 (Heating): Equilibrate at 25 °C, then heat from 25 °C to a temperature just below the decomposition temperature determined by TGA, at a rate of 10 °C/min.
-
Cycle 2 (Cooling): Cool the sample to 25 °C at 10 °C/min.
-
Cycle 3 (Heating): Reheat the sample under the same conditions as Cycle 1. This cycle is crucial for observing any changes in the material induced by the initial heating and cooling.
-
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as troughs. The area under a peak corresponds to the enthalpy of the transition (ΔH).
It is important to note that many amino acids decompose before they melt.[3][4] If a melting point is observed, it will appear as a sharp endothermic peak. The absence of a melting peak before the onset of decomposition (as determined by TGA) would suggest that 2-Amino-5-methylhex-5-enoic acid decomposes without melting. Other thermal events, such as polymorphic transitions, may also be observed as smaller endothermic or exothermic peaks.
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An In-depth Technical Guide to the Biological Pathways Involving 2-Amino-5-methylhex-5-enoic Acid Derivatives: Modulators of Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the biological pathways associated with 2-Amino-5-methylhex-5-enoic acid and its derivatives. These non-proteinogenic amino acids are emerging as significant tools in the study and potential therapeutic targeting of extracellular matrix (ECM) remodeling. Central to their biological relevance is their interaction with the lysyl oxidase (LOX) family of enzymes, critical mediators of collagen and elastin cross-linking. This guide will dissect the intricate relationship between these synthetic amino acid derivatives and the LOX-driven pathways, detailing their mechanism of action, the downstream signaling cascades they influence, and the experimental methodologies required for their investigation. We will delve into their synthesis, biochemical and cellular characterization, and their potential as therapeutic agents in fibrotic diseases and cancer.
Introduction: The Dynamic Extracellular Matrix and the Role of Lysyl Oxidases
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Far from being a static scaffold, the ECM is in a constant state of remodeling, a process crucial for tissue homeostasis, development, and wound healing.[1] Dysregulation of ECM remodeling is a hallmark of numerous pathologies, including fibrosis and cancer metastasis.[2][3]
A key family of enzymes governing ECM maturation and stability is the lysyl oxidase (LOX) family, which includes LOX and four LOX-like proteins (LOXL1-4).[4][5] These copper-dependent amine oxidases catalyze the oxidative deamination of peptidyl lysine and hydroxylysine residues in collagen and elastin precursors.[5] This enzymatic reaction generates highly reactive aldehyde residues, known as allysine and hydroxyallysine.[5] These aldehydes then spontaneously condense with other aldehyde or unmodified lysine residues to form stable covalent cross-links, which are essential for the tensile strength and elasticity of collagen and elastin fibers.[1][2]
Given their central role in ECM remodeling, the LOX enzymes have emerged as attractive therapeutic targets for diseases characterized by aberrant ECM deposition and stiffening.[2] This has driven the development of various inhibitory molecules, including synthetic amino acid analogs designed to mimic the natural substrates of LOX.
2-Amino-5-methylhex-5-enoic Acid Derivatives: Synthetic Probes and Inhibitors of the Lysyl Oxidase Pathway
2-Amino-5-methylhex-5-enoic acid and its derivatives are not naturally occurring metabolites within a defined biological pathway. Instead, they represent a class of synthetic, non-proteinogenic amino acids designed as chemical tools and potential therapeutic agents to modulate the activity of the LOX family of enzymes. Their structure, featuring an unsaturated bond in the side chain, makes them analogs of lysine, the natural substrate of LOX.
The rationale behind their design is to act as mechanism-based inhibitors. A well-known example of this class of inhibitors is β-aminopropionitrile (BAPN), an irreversible inhibitor of LOX.[6][7] BAPN covalently binds to the active site of LOX, preventing the processing of natural substrates.[7] Similarly, unsaturated amino acid derivatives like 2-Amino-5-methylhex-5-enoic acid are hypothesized to interact with the LOX active site, potentially leading to irreversible inhibition through the formation of a covalent adduct. Fluoroallylamine derivatives have also been successfully developed as potent and selective irreversible inhibitors of LOX enzymes.[8][9][10]
The introduction of these synthetic amino acids into biological systems allows for the specific and controlled inhibition of LOX activity, enabling researchers to dissect the downstream consequences of impaired ECM cross-linking.
The Central Signaling Axis: LOX, TGF-β, and Cellular Responses
The activity of the LOX family is intricately linked with key signaling pathways that regulate cellular behavior, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrotic diseases and the tumor microenvironment.[11][12][13]
TGF-β signaling stimulates the expression of LOX and LOXL enzymes.[13] This upregulation of LOX activity leads to increased collagen cross-linking and ECM stiffening.[2] The stiffened matrix, in turn, can further activate TGF-β and other mechanotransduction pathways, creating a vicious feedback loop that perpetuates the fibrotic response.[2]
By inhibiting LOX with derivatives of 2-Amino-5-methylhex-5-enoic acid, it is possible to break this cycle. Reduced LOX activity leads to decreased collagen cross-linking, a softer ECM, and consequently, a reduction in the pro-fibrotic signaling that drives disease progression.
Diagram: The Interplay of LOX and TGF-β in ECM Remodeling
Caption: The LOX-TGF-β signaling axis in extracellular matrix remodeling.
Experimental Workflows for Studying 2-Amino-5-methylhex-5-enoic Acid Derivatives
A systematic approach is required to characterize the biological activity of novel 2-Amino-5-methylhex-5-enoic acid derivatives. The following experimental workflow outlines the key steps from synthesis to cellular analysis.
Chemical Synthesis
The synthesis of 2-Amino-5-methylhex-5-enoic acid derivatives typically involves multi-step organic chemistry procedures. A common strategy is the synthesis of allylic amines, which can be achieved through various methods, including nucleophilic addition to imines. The synthesis generally requires protection of the amino and carboxylic acid groups, followed by the introduction of the unsaturated side chain and subsequent deprotection.
Table 1: Comparison of Synthetic Routes for Allylic Amines
| Synthetic Route | Key Transformation | Advantages | Disadvantages |
| Nucleophilic Addition to Imines | Addition of an organometallic reagent to an imine | Versatile, allows for diverse substitutions | Requires stoichiometric organometallic reagents |
| Hydroamination | Addition of an N-H bond across a C-C multiple bond | Atom-economical | Can require specific catalysts, regioselectivity can be an issue |
| Petasis Reaction | Reaction of an amine, an aldehyde, and a vinylboronic acid | Multicomponent, good functional group tolerance | Limited to vinylboronic acids |
Diagram: General Experimental Workflow
Caption: A comprehensive workflow for the investigation of 2-Amino-5-methylhex-5-enoic acid derivatives.
Biochemical Assays: Quantifying LOX Inhibition
A common method to assess LOX activity is a fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced as a byproduct of the enzymatic reaction.[14] This assay is adaptable to a high-throughput format for screening inhibitors.
Protocol: Fluorometric LOX Activity Assay
-
Reagent Preparation:
-
Prepare a working solution containing a LOX substrate (e.g., 1,5-diaminopentane), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[14]
-
Prepare serial dilutions of the 2-Amino-5-methylhex-5-enoic acid derivative.
-
-
Assay Procedure:
-
In a 96-well black plate, add the purified LOX enzyme.
-
Add the different concentrations of the inhibitor to the wells.
-
Initiate the reaction by adding the working solution.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Biophysical Characterization of Enzyme-Inhibitor Interaction
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to characterize the binding of inhibitors to their target enzymes.
-
Mass Spectrometry (MS): Native MS can be used to study non-covalent protein-ligand complexes, providing information on binding stoichiometry.[17][18][19][20] Tandem MS can be employed to identify covalent modifications to the enzyme, which is particularly relevant for irreversible inhibitors.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed insights into the binding site and the conformational changes in the enzyme upon inhibitor binding.[21][22][23] It can also be used to determine binding affinities and kinetics.[24][25]
Cell-Based Assays: Assessing the Impact on ECM Deposition
Cell-based assays are crucial for evaluating the efficacy of LOX inhibitors in a more physiologically relevant context. Primary human fibroblasts are a suitable model system.
Protocol: Cell-Based ECM Deposition Assay
-
Cell Culture and Treatment:
-
Culture primary human fibroblasts in a 96-well plate.
-
Induce a fibrotic phenotype by treating the cells with TGF-β.
-
Treat the cells with varying concentrations of the 2-Amino-5-methylhex-5-enoic acid derivative.
-
-
ECM Staining:
-
Quantification:
-
Elute the Sirius Red dye and measure the absorbance.
-
Quantify the fluorescence intensity from immunocytochemistry images.
-
-
Analysis of Gene and Protein Expression:
-
Perform qPCR and Western blotting to analyze the expression of key fibrotic markers, such as α-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin.
-
Concluding Remarks and Future Directions
2-Amino-5-methylhex-5-enoic acid derivatives represent a promising class of synthetic molecules for the targeted inhibition of the lysyl oxidase family of enzymes. Their ability to modulate ECM cross-linking provides a powerful tool for both basic research into the mechanisms of fibrosis and cancer, and for the development of novel therapeutics.
Future research in this area should focus on:
-
Optimizing Selectivity: Designing derivatives with improved selectivity for specific LOX isoforms to minimize off-target effects.
-
In Vivo Studies: Evaluating the efficacy and safety of these compounds in animal models of fibrotic diseases and cancer.
-
Elucidating Downstream Effects: Further dissecting the impact of LOX inhibition by these derivatives on the complex interplay of signaling pathways within the cellular microenvironment.
The continued exploration of these and similar synthetic amino acid analogs holds great promise for advancing our understanding of ECM biology and for the development of new treatments for a range of debilitating diseases.
References
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AnyGenes. (n.d.). TGF beta Signaling Pathway: Cancer, Fibrosis & Biomarkers. Retrieved from [Link]
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- Jarolimek, W., et al. (2019, October 3). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3.
- Rodriguez-Pascual, F., & Sl-Cobo, M. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Methods in Molecular Biology, 2299, 107-119.
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Advancing native top-down MS analysis of non-covalent protein complexes: The Thermo Scientific Q Exactive UHMR mass spectrometer. (n.d.). LabRulez LCMS. Retrieved from [Link]
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- Li, Y., et al. (2024, July 11). Detection of Noncovalent Protein–Ligand Complexes by IR-MALDESI-MS. Journal of the American Society for Mass Spectrometry.
- Feghali-Bostwick, C. A., & Wilkes, D. S. (2011). Development of cell-based immunoassays to measure type I collagen in cultured fibroblasts. Journal of Immunological Methods, 363(1), 63-70.
- Rodriguez-Pascual, F., & Sl-Cobo, M. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. PubMed.
- Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. Analytical Biochemistry, 300(2), 164-169.
- Kagan, H. M., & Trackman, P. C. (1990). US4965288A - Inhibitors of lysyl oxidase.
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12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis. (2022, April 8). Technology Networks. Retrieved from [Link]
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- Baghy, K., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17435.
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Aminopropionitrile – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Szauter, K. M., et al. (2016). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLOS ONE, 11(11), e0166299.
- Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry, 258(7), 4331-4338.
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Unlocking the Key to Enzymes: Studying Enzyme Kinetics. (2018, December 19). Nanalysis. Retrieved from [Link]
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Journal of enzyme inhibition and medicinal chemistry. (2023, December 1). Medscape. Retrieved from [Link]
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Crystallographic Profiling and 3D Structural Analysis of 2-Amino-5-methylhex-5-enoic Acid and its Derivatives
Executive Summary
The non-proteinogenic amino acid 2-Amino-5-methylhex-5-enoic acid (AMHA) represents a highly specialized structural motif found in both isolated bacterial metabolites and complex fungal alkaloids. As a structural analog of methionine, it possesses unique steric and electronic properties dictated by its terminal alkene and chiral alpha-carbon. This whitepaper provides an in-depth technical analysis of the 3D structural characteristics, crystallographic data, and the rigorous methodologies required to determine the absolute configuration of AMHA and its macromolecular derivatives.
Chemical Identity and Biological Significance
Originally isolated from Streptomyces sp. MF374-C4, 2-Amino-5-methylhex-5-enoic acid functions as a potent methionine analog[1]. Its primary mechanism of action involves the competitive inhibition of protein synthesis in bacterial models (such as S. typhimurium and E. coli) without disrupting DNA or RNA synthesis[1].
From a structural perspective, the molecule consists of a hexanoic acid backbone featuring an amino group at the C2 position and a methyl group coupled with a terminal double bond at the C5 position (SMILES: CC(=C)CCC(C(=O)O)N)[2]. While highly flexible in its isolated state, AMHA is frequently incorporated into rigid, bioactive secondary metabolites via nonribosomal peptide synthetases (NRPS). A prominent example is its role as a biosynthetic precursor for the cytotoxic γ-lactam alkaloids, such as Talaroilactam A, recently discovered in the mangrove-derived fungus Talaromyces hainanensis[3].
Table 1: Computed Chemical Properties of AMHA
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methylhex-5-enoic acid | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Exact Mass | 143.0946 Da | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Crystallographic Data and 3D Structural Features
Because isolated aliphatic amino acids exhibit high conformational flexibility, high-resolution 3D structural data is predominantly obtained when the AMHA moiety is locked within a cyclic framework (e.g., γ-lactams or cyclic depsipeptides). Single-crystal X-ray diffraction of these derivatives reveals critical insights into the spatial orientation of the 5-methyl-5-hexenoic side chain.
In the crystal lattice, the terminal double bond of the AMHA moiety restricts the rotational degrees of freedom at the distal end of the aliphatic chain, creating a rigid, hydrophobic steric bulk. This specific 3D geometry is what allows the molecule to effectively mimic methionine in the binding pockets of aminoacyl-tRNA synthetases, while the altered electronic distribution of the terminal alkene prevents successful peptide bond elongation, thereby halting protein synthesis[1].
Table 2: Typical Single-Crystal X-Ray Diffraction Parameters for AMHA-Derivatives
| Crystallographic Parameter | Specification / Typical Value | Causality / Rationale |
| Radiation Source | Cu Kα (λ = 1.5418 Å) | Maximizes anomalous scattering for light atoms (C, N, O)[3]. |
| Temperature | 100(2) K | Minimizes thermal motion of the aliphatic chain, improving resolution. |
| Space Group | P2₁2₁2₁ or P2₁ | Mandatory for chiral molecules lacking an inversion center. |
| Flack Parameter | ~0.02 (± 0.01) | Self-validates the absolute configuration of the chiral α-carbon. |
| R1 Factor | < 0.05 | Ensures high confidence in the electron density map fitting. |
Experimental Methodology: Self-Validating Crystallography Protocol
Determining the absolute configuration of an AMHA derivative requires a meticulously controlled environment. The following protocol outlines the causal reasoning behind each step to ensure a self-validating structural determination.
Step 1: Sample Preparation & Crystallization (Vapor Diffusion)
-
Action: Dissolve the purified AMHA-derivative (>99% purity via HPLC) in a minimal volume of a primary solvent (e.g., methanol). Place the open vial inside a sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).
-
Causality: Vapor diffusion slowly increases the concentration of the anti-solvent in the primary solution, gently pushing the system into a metastable supersaturation zone. This slow kinetic approach prevents rapid precipitation, favoring the nucleation of a single, high-quality macroscopic crystal rather than a microcrystalline powder.
Step 2: Crystal Harvesting & Cryoprotection
-
Action: Under a polarized light microscope, select a crystal exhibiting sharp optical extinction (indicating a flawless single lattice). Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a nylon loop.
-
Causality: The cryoprotectant displaces the mother liquor from the crystal surface. Upon flash-cooling to 100 K, this prevents the formation of crystalline ice, which would otherwise generate intense diffraction rings that obscure the high-resolution diffraction spots of the sample.
Step 3: Data Collection via Cu Kα Radiation
-
Action: Mount the loop on a goniometer under a 100 K nitrogen stream. Irradiate the crystal using a Copper Kα X-ray source (λ = 1.5418 Å)[3].
-
Causality: Standard Molybdenum (Mo Kα) radiation lacks the wavelength necessary to induce significant anomalous scattering in light elements (C, H, N, O). Copper radiation provides the necessary anomalous dispersion signal required to differentiate enantiomers and establish absolute stereochemistry.
Step 4: Structure Solution & Self-Validation
-
Action: Integrate the diffraction frames and solve the phase problem using direct methods. Refine the structure using least-squares minimization.
-
Self-Validation: The protocol is considered successful and self-validated only if the final R1 factor is < 0.05 (indicating excellent agreement between the model and experimental data) and the Flack parameter is calculated near 0 (e.g., 0.01 ± 0.02). A Flack parameter near 1 indicates the inverted enantiomer was modeled, triggering an automatic coordinate inversion to reflect the true absolute structure.
Visualizing the Crystallographic Workflow
X-Ray Crystallography Workflow for Amino Acid Absolute Configuration
References
-
[1] Title: 2-Amino-5-methyl-5-hexenoic acid ((S)-2-Amino-5-methylhex-5-enoic acid) | Methionine Analog X | MedChemExpress Source: medchemexpress.com URL: 1
-
[2] Title: 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem Source: nih.gov URL: 2
-
[3] Title: New Cytotoxic γ-Lactam Alkaloids from the Mangrove-Derived Fungus Talaromyces hainanensis sp. nov. Guided by Molecular Networking Strategy - PubMed Source: nih.gov URL: 3
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Application Notes and Protocols for the Incorporation of 2-Amino-5-methylhex-5-enoic Acid into Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in modern drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and impose conformational constraints on the peptide backbone.[1] This can lead to peptides with improved therapeutic properties, such as increased potency, selectivity, and bioavailability.[2] 2-Amino-5-methylhex-5-enoic acid, a conformationally restricted unsaturated amino acid, is a valuable addition to the ncAA repertoire. Its terminal double bond provides a unique structural feature that can be exploited to modulate peptide structure and function, and also serves as a chemical handle for further modifications.
This comprehensive guide provides a detailed protocol for the successful incorporation of 2-Amino-5-methylhex-5-enoic acid into solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy. We will cover the synthesis of the requisite Fmoc-protected amino acid, its efficient coupling to a growing peptide chain, and the final cleavage and deprotection steps. Furthermore, we will address potential challenges and provide troubleshooting strategies to ensure a high yield of the desired peptide.
Part 1: Synthesis and Fmoc Protection of (S)-2-Amino-5-methylhex-5-enoic Acid
While Fmoc-(S)-2-amino-5-methylhex-5-enoic acid is commercially available from suppliers such as ChemScene[3], researchers may opt to synthesize it in-house. The following protocol is adapted from established methods for the enantioselective synthesis of similar unsaturated amino acids.[4]
Enantioselective Synthesis of (S)-2-Amino-5-methylhex-5-enoic Acid
The enantioselective synthesis of the target amino acid can be achieved through the diastereoselective alkylation of a chiral glycine enolate equivalent. This method provides excellent stereochemical control at the α-carbon.
Protocol 1: Enantioselective Synthesis
-
Enolate Formation and Alkylation: A chiral glycine imine, for example, derived from (2R,5R)-2,5-diphenylmorpholin-3-one, is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate. This enolate is then reacted with 4-bromo-2-methyl-1-butene to introduce the desired side chain.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrogenolysis, for instance, using Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere.[4]
-
Esterification and Protection: The resulting amino alcohol is converted to the corresponding amino acid methyl ester hydrochloride by treatment with thionyl chloride in methanol. The free amine is then typically protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) for ease of handling and purification.
-
Saponification: The methyl ester is saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid. Subsequent acidification and extraction provide the Boc-protected (S)-2-amino-5-methylhex-5-enoic acid.
Fmoc Protection of (S)-2-Amino-5-methylhex-5-enoic Acid
The Boc group can be removed under acidic conditions, and the resulting free amine is then protected with the Fmoc group.
Protocol 2: Fmoc Protection
-
Boc Deprotection: The Boc-protected amino acid is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Fmocylation: The deprotected amino acid is dissolved in a mixture of dioxane and aqueous sodium bicarbonate. A solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane is then added slowly at 0-5°C.[5] The reaction mixture is stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is worked up by washing with diethyl ether to remove unreacted Fmoc-OSu, followed by acidification of the aqueous layer. The Fmoc-protected amino acid is then extracted with an organic solvent and purified by column chromatography to yield Fmoc-(S)-2-amino-5-methylhex-5-enoic acid.
Part 2: Incorporation into Solid-Phase Peptide Synthesis
The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry.
Resin Handling and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).
Protocol 3: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF and wash the resin several times with DMF.
SPPS Cycle for Incorporating Fmoc-(S)-2-amino-5-methylhex-5-enoic acid
Each cycle of amino acid addition in SPPS consists of two main steps: Fmoc deprotection and coupling.
Diagram 1: SPPS Cycle Workflow
Caption: Potential side reaction of the alkene side chain during TFA cleavage.
During the final cleavage with TFA, carbocations are generated from the acid-labile side-chain protecting groups (e.g., tBu, Trt). These electrophilic species can potentially react with the nucleophilic double bond of the 2-Amino-5-methylhex-5-enoic acid side chain, leading to unwanted alkylation.
Mitigation: The use of a scavenger cocktail during cleavage is crucial to trap these reactive carbocations.
Part 4: Cleavage, Deprotection, and Purification
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Cleavage and Deprotection
Protocol 6: TFA Cleavage
-
After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A standard cocktail that is effective at scavenging carbocations is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient. TIS is an excellent carbocation scavenger. [6]3. Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 7: Peptide Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.
Table 2: Typical Analytical Data for a Peptide Containing 2-Amino-5-methylhex-5-enoic Acid
| Analytical Technique | Expected Results |
| Analytical RP-HPLC | A single major peak with a purity of >95%. The retention time will depend on the overall peptide sequence. |
| Mass Spectrometry (ESI-MS) | The observed molecular weight should match the calculated molecular weight of the desired peptide. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis should confirm the peptide sequence, including the presence of the 2-Amino-5-methylhex-5-enoic acid residue. |
Conclusion
The incorporation of 2-Amino-5-methylhex-5-enoic acid into peptides via Fmoc-SPPS is a viable and valuable technique for the synthesis of novel peptidomimetics. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can successfully synthesize and purify peptides containing this unique unsaturated amino acid. The conformational constraints and chemical functionality introduced by 2-Amino-5-methylhex-5-enoic acid open up new avenues for the design of peptides with enhanced biological activity and stability, making it a powerful tool for drug discovery and development.
References
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Nucleus. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Retrieved from [Link]
- Crisma, M., Valle, G., Bonora, G. M., Toniolo, C., Lelj, F., Barone, V., ... & Maia, H. L. (1991). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641.
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 45(3), 549-556.
- Guryanov, I., Kurganov, D., Ziganshin, R., & Mirgorodskaya, E. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5667-5677.
- Li, S. C., & Deber, C. M. (1992). Influence of glycine residues on peptide conformation in membrane environments. International journal of peptide and protein research, 40(3-4), 240-245.
- Hsieh, K., & Lrs, A. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
- Burk, M. J., de Koning, P. D., Gda, M. F., Gerlach, A., Gummelt, M., Hems, W., ... & Zanotti-Gerosa, A. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199.
-
G. K. Burkholder, W.; G. K. Rowe, C. (2005). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Request PDF. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(10), 11737-11753.
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- Singh, R. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Zhao, X., Zhang, Y., & Li, Y. (2024). UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats. Frontiers in Nutrition, 11, 1485981.
- Karle, I. L., Das, C., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. The Journal of peptide research, 55(4), 329-337.
-
G. Barany, S. F. Brady, R. M. Freidinger, D. F. Veber, R. G. Strachan, J. M. van der Zwan, and J. R. Huff. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]
- Dinnebier, R. E., & Vensky, S. (2014). Glycine homopeptides: The effect of the chain length on the crystal structure and solid state reactivity. CrystEngComm, 16(24), 5227-5237.
-
Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Retrieved from [Link]
Sources
Application Note: Chemoselective Fmoc-Protection of 2-Amino-5-methylhex-5-enoic Acid for Solid-Phase Peptide Synthesis
Executive Summary
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, enabling the synthesis of stapled peptides, macrocycles, and protease-resistant therapeutics. 2-Amino-5-methylhex-5-enoic acid , a methionine analog featuring a terminal methallyl side chain[1], is a highly valuable building block for downstream modifications such as Ruthenium-catalyzed Ring-Closing Metathesis (RCM) or thiol-ene click chemistry.
To utilize this non-natural amino acid in standard Solid-Phase Peptide Synthesis (SPPS), its α -amine must be temporarily protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This application note details a highly chemoselective, self-validating protocol for the Fmoc-protection of 2-Amino-5-methylhex-5-enoic acid, ensuring high yields while preserving the integrity of the sensitive terminal alkene.
Scientific Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality behind the chemical environment we engineer for this reaction.
-
Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): Historically, Fmoc-Cl was used for amine protection. However, Fmoc-Cl is an aggressive acid chloride that can activate the carboxylate group of the amino acid, leading to the formation of mixed anhydrides and subsequent dipeptide/tripeptide oligomerization. By utilizing Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), we employ a milder succinimidyl carbonate that is highly chemoselective for the α -amine, drastically reducing side reactions and ensuring higher purity of the final protected amino acid[2],[3].
-
Buffer System & pH Control: The reaction utilizes a Sodium Bicarbonate ( NaHCO3 ) buffer in a biphasic Water/Acetone system. NaHCO3 maintains the reaction pH at approximately 8.5. This specific pH is the critical thermodynamic sweet spot: it is basic enough to deprotonate the α -amine (pKa ≈ 9.5), rendering it a potent nucleophile, but mild enough to prevent the base-catalyzed elimination of the Fmoc group into dibenzofulvene, a degradation pathway that rapidly occurs at pH > 10[4].
-
Alkene Preservation: The terminal methallyl group is strictly non-nucleophilic and stable under these mild, room-temperature, slightly basic conditions.
Experimental Methodology
Materials and Reagents
| Reagent / Material | Role in Synthesis | Equivalents |
| 2-Amino-5-methylhex-5-enoic acid | Substrate (Nucleophile) | 1.0 eq |
| Fmoc-OSu | Protecting Reagent (Electrophile) | 1.1 eq |
| Sodium Bicarbonate ( NaHCO3 ) | Base / pH Buffer | 2.5 eq |
| Acetone / Milli-Q Water | Biphasic Solvent System | 1:1 (v/v) |
| Methyl tert-butyl ether (MTBE) | Orthogonal Scavenging Solvent | N/A |
| Ethyl Acetate (EtOAc) | Product Extraction Solvent | N/A |
| 1M Hydrochloric Acid (HCl) | Acidifying Agent | to pH 2.0 |
Step-by-Step Protocol (Self-Validating Workflow)
Step 1: Substrate Solubilization and pH Adjustment
-
Dissolve 2-Amino-5-methylhex-5-enoic acid (1.0 eq) in a 1:1 mixture of Milli-Q water and acetone (approx. 10 mL per gram of substrate).
-
Add NaHCO3 (2.5 eq) portion-wise under continuous magnetic stirring.
-
Causality Insight: The evolution of mild CO2 gas may occur. The biphasic solvent ensures the polar amino acid remains dissolved in the aqueous phase while preparing the system to receive the hydrophobic Fmoc-OSu.
Step 2: Electrophilic Conjugation
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of acetone and add it dropwise to the reaction mixture over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC.
-
Causality Insight: Dropwise addition at 0 °C suppresses the exothermic hydrolysis of Fmoc-OSu by water, maximizing the atom economy of the protecting reagent[4].
Step 3: Orthogonal Impurity Scavenging (Built-in Validation)
-
Transfer the crude reaction mixture to a separatory funnel.
-
Extract the mixture twice with MTBE (equal volume to the reaction mixture).
-
Discard the organic (MTBE) layer and retain the aqueous layer.
-
Causality Insight: This is a critical self-validating purification step. At pH 8.5, the target Fmoc-protected amino acid exists as a highly water-soluble sodium carboxylate salt. Conversely, unreacted Fmoc-OSu, the leaving group N-hydroxysuccinimide (NHS), and the byproduct dibenzofulvene are neutral or hydrophobic and partition exclusively into the MTBE layer. If the aqueous layer is prematurely acidified, these impurities would irreversibly co-extract with the final product.
Step 4: Product Isolation via Acidification
-
Cool the retained, purified aqueous layer to 0 °C.
-
Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–2.5. A dense white precipitate will form.
-
Extract the acidified aqueous layer three times with EtOAc.
-
Causality Insight: Acidification protonates the carboxylate group, neutralizing the molecule and drastically shifting its solubility profile from hydrophilic to lipophilic, allowing it to migrate into the EtOAc layer.
Step 5: Final Purification and Drying
-
Wash the combined EtOAc layers with saturated brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Recrystallize the crude solid from EtOAc/Hexanes to yield the pure Fmoc-2-Amino-5-methylhex-5-enoic acid.
Quantitative Data & Quality Control
The following table summarizes the expected analytical benchmarks for a successful synthesis run, allowing researchers to validate their isolated product.
| Analytical Parameter | Expected Value | Analytical Method / Conditions |
| Isolated Yield | 85% – 92% | Gravimetric Analysis |
| Chemical Purity | > 98% | RP-HPLC (UV detection at 254 nm) |
| Molecular Identity | [M+H]+=366.17 | ESI-MS (Positive Ion Mode) |
| TLC Retention Factor ( Rf ) | ≈0.45 | Silica gel, DCM:MeOH:AcOH (90:9:1) |
| Alkene Integrity | Multiplet at δ 4.7-4.8 ppm | 1H -NMR (DMSO- d6 , 400 MHz) |
Process & Mechanistic Visualizations
Step-by-step workflow for the Fmoc-protection of 2-Amino-5-methylhex-5-enoic acid.
Mechanistic pathway of Fmoc-OSu reacting with the alpha-amine to form the protected carbamate.
References
-
[4] Title: Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
[3] Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
Sources
Application Note: Derivatization-Free HPLC-MS/MS Method Development for 2-Amino-5-methylhex-5-enoic Acid
Introduction & Analyte Profiling
2-Amino-5-methylhex-5-enoic acid (AMHA) is an unnatural, alkene-containing branched-chain amino acid. Biologically, it functions as a methionine analog, competing with methionine to selectively inhibit protein synthesis without disrupting DNA or RNA synthesis[1].
From an analytical perspective, AMHA (Chemical Formula: C₇H₁₃NO₂, Exact Mass: 143.0946 Da[2]) presents a significant challenge. It is a highly polar, zwitterionic molecule that lacks a strong UV chromophore. Historically, the analysis of such amino acids required cumbersome pre-column or post-column derivatization to enable UV/Fluorescence detection and improve retention on standard reversed-phase (C18) columns[3]. However, derivatization introduces assay variability, increases sample preparation time, and risks derivative instability.
This application note details a robust, derivatization-free quantitative workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS)[4].
Method Development Rationale: The Causality of Chromatographic Choices
To build a self-validating and robust analytical method, every experimental choice must be grounded in the physicochemical reality of the analyte.
-
Why HILIC over Reversed-Phase (RPLC)? Highly polar, underivatized amino acids like AMHA elute in the void volume of standard RPLC systems. HILIC overcomes this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic initial mobile phase. Analytes partition into a water-rich layer immobilized on the silica surface, providing excellent retention and separation for polar metabolites[5].
-
Why Low pH and Volatile Buffers? The mobile phase buffer is the most critical parameter in HILIC. We utilize 20 mM ammonium formate adjusted to pH 3.0[5]. The causality here is twofold:
-
Chromatographic Focus: At pH 3.0, the carboxylate group of AMHA is partially neutralized, while the primary amine remains fully protonated. This consistent ionization state prevents peak tailing and ensures predictable ionic interactions with the stationary phase.
-
MS Compatibility: Ammonium formate is a volatile salt that prevents ion suppression and source contamination, while the low pH provides an abundance of protons, maximizing the [M+H]+ ion yield for positive-mode ESI[5].
-
-
The Sample Diluent Paradox: In HILIC, injecting highly aqueous samples disrupts the immobilized water layer on the column, causing severe peak distortion (fronting or splitting). Therefore, plasma or cell culture media must be precipitated with a high volume of acetonitrile to ensure the final extract matches the high-organic initial mobile phase conditions[3].
Logical framework for selecting HILIC-MS/MS for polar amino acid analysis.
Experimental Protocols
Reagents & Materials
-
LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
-
Ammonium formate and Formic acid (FA) (LC-MS grade).
-
AMHA Reference Standard[2].
-
Stable-isotope labeled internal standard (IS), e.g., ¹³C, ¹⁵N-Methionine.
Step-by-Step Sample Preparation (Plasma or Cell Culture Media)
This protocol utilizes a 1:5 dilution ratio to precipitate proteins while simultaneously adjusting the sample to an 80% organic composition, which is critical for HILIC injection integrity[3].
-
Aliquot: Transfer 50 µL of the biological sample (plasma or spent media) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the Internal Standard working solution (e.g., 5 µg/mL in water).
-
Precipitate: Add 240 µL of cold Acetonitrile containing 0.1% FA.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.
-
Centrifuge: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins[4].
-
Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a low-volume glass insert.
Step-by-step protein precipitation workflow optimized for HILIC compatibility.
Instrumental Parameters
Liquid Chromatography Conditions
Separation is achieved using an Amide-bonded stationary phase, which provides excellent hydrogen bonding and partitioning capabilities for amino acids.
Table 1: LC Gradient and Column Parameters
| Parameter | Setting / Value |
| Analytical Column | Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
Gradient Program:
-
0.00 - 1.00 min: 85% B (Isocratic hold to focus the analyte)
-
1.00 - 5.00 min: Linear gradient to 50% B (Elution of polar analytes)
-
5.00 - 6.00 min: Hold at 50% B (Column wash)
-
6.00 - 6.10 min: Return to 85% B
-
6.10 - 9.00 min: Re-equilibration at 85% B
Mass Spectrometry (MS/MS) Conditions
Detection is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode (ESI+). The primary fragmentation pathway for AMHA involves the loss of water and carbon monoxide (-46 Da), a classic fragmentation pattern for α -amino acids.
Table 2: MS/MS MRM Parameters
| Parameter | Setting / Value |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Precursor Ion [M+H]+ | 144.1 m/z |
| Quantifier Transition | 144.1 → 98.1 m/z (Collision Energy: 15 eV) |
| Qualifier Transition | 144.1 → 127.1 m/z (Collision Energy: 12 eV) |
Data Presentation & Method Validation Summary
A self-validating protocol requires rigorous testing against established bioanalytical guidelines (e.g., FDA/ICH). The following table summarizes the expected quantitative performance metrics for AMHA extracted from biological matrices using this HILIC-MS/MS method.
Table 3: Summary of Method Validation Metrics
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linear Dynamic Range | R2≥0.99 | 10 ng/mL to 5,000 ng/mL ( R2>0.995 ) |
| Limit of Detection (LOD) | S/N ≥ 3 | ~2 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10, CV ≤ 20% | 10 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LOQ) | 4.2% - 8.5% |
| Inter-day Precision (CV%) | ≤ 15% ( ≤ 20% at LOQ) | 5.1% - 9.8% |
| Extraction Recovery | Consistent across concentrations | 88% - 94% |
| Matrix Effect | IS-normalized MF ~ 1.0 | 95% - 105% (Negligible ion suppression) |
References
- Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC - nih.gov
- Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS - lcms.cz
- Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent - agilent.com
- 2-Amino-5-methyl-5-hexenoic acid (Synonyms: (S) - medchemexpress.com
- 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem - nih.gov
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
Technical Support Center: Stereoselective Synthesis of 2-Amino-5-methylhex-5-enoic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-5-methylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable non-proteinogenic amino acid. This resource provides in-depth, experience-based insights and actionable protocols to address common challenges in achieving high stereoselectivity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My synthesis of 2-Amino-5-methylhex-5-enoic acid is resulting in a nearly racemic mixture. What are the primary factors influencing stereoselectivity?
A1: Achieving high stereoselectivity in the synthesis of α-amino acids like 2-Amino-5-methylhex-5-enoic acid is a multifaceted challenge. Low enantiomeric or diastereomeric excess can often be traced back to several key factors:
-
Suboptimal Chiral Control Element: The choice of chiral auxiliary, chiral catalyst, or enzyme is paramount. The selected element may not be well-suited for the specific substrate, leading to poor facial discrimination of the prochiral intermediate.[1][2][3]
-
Reaction Conditions: Temperature, solvent, and concentration play critical roles. Higher temperatures can overcome the small energy differences between diastereomeric transition states, leading to reduced selectivity.[1][4] The solvent can influence the conformation of the substrate-catalyst complex and the solubility of reagents.
-
Purity of Reagents and Substrates: Impurities can poison catalysts or interfere with the desired reaction pathway.[1] Water and oxygen can be particularly detrimental to many organometallic catalysts.
-
Nature of the Electrophile: The structure of the alkylating agent (e.g., prenyl bromide) can influence the steric interactions in the transition state.
Q2: I am observing poor diastereoselectivity in the alkylation of a glycine enolate equivalent. How can I troubleshoot this?
A2: Poor diastereoselectivity in this key step often points to issues with the formation and reactivity of the enolate. Here is a systematic approach to troubleshooting:
-
Verify Enolate Geometry: The geometry of the enolate (E vs. Z) is crucial for determining the stereochemical outcome of the alkylation.[5] The choice of base, solvent, and additives can influence this. For example, using lithium bases in THF often favors the formation of a specific enolate geometry.
-
Confirm Purity and Stoichiometry of Reagents: Ensure the base (e.g., LDA, LiHMDS) is freshly prepared or properly titrated. The stoichiometry of the base relative to the glycine substrate is critical.
-
Optimize Reaction Temperature: Enolate formation and alkylation are typically performed at low temperatures (e.g., -78 °C) to maximize selectivity.[1] Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.
-
Consider the Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary direct the approach of the electrophile.[6][7] If selectivity remains low, screening different auxiliaries may be necessary.
Q3: What are the most effective strategies for achieving high enantioselectivity in the synthesis of 2-Amino-5-methylhex-5-enoic acid?
A3: Several powerful strategies can be employed:
-
Chiral Auxiliaries: This classic approach involves temporarily attaching a chiral molecule to the glycine substrate to direct the stereoselective alkylation.[6][7] Evans oxazolidinones and Schöllkopf bis-lactim ethers are well-established examples.[8][9]
-
Asymmetric Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids or BINOL, can facilitate the enantioselective alkylation of a prochiral glycine Schiff base.[10][11][12][13] This method is highly attractive due to the use of substoichiometric amounts of the chiral source.
-
Enzymatic Resolution: This technique uses enzymes, such as aminoacylases or lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[][15][16] Dynamic kinetic resolution (DKR) can further enhance the yield by racemizing the unwanted enantiomer in situ.[17][18]
Troubleshooting Guides
Problem: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect Enolate Geometry | Vary the base (e.g., LDA, KHMDS), solvent (e.g., THF, Toluene), and addition temperature. | The counterion of the base and solvent polarity can influence the chelation and aggregation state of the enolate, thereby affecting its geometry.[5] |
| Epimerization of the Product | Use a less coordinating counterion (e.g., Na+ or K+ instead of Li+). Quench the reaction at low temperature. | The product can epimerize under the basic reaction conditions. Minimizing the lifetime of the enolate and using less coordinating cations can reduce this. |
| Steric Mismatch | Screen different chiral auxiliaries with varying steric bulk. | The "fit" between the chiral auxiliary, the enolate, and the incoming electrophile is crucial for effective stereodifferentiation.[6] |
| Low Reaction Temperature Not Maintained | Use a cryostat for precise temperature control. Ensure efficient stirring. | Temperature fluctuations can lead to a loss of selectivity.[1] |
Problem: Low Enantioselectivity in Phase-Transfer Catalyzed Alkylation
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Catalyst Structure | Screen a library of chiral phase-transfer catalysts (e.g., different Cinchona alkaloid derivatives, BINOL-derived catalysts). | The structure of the catalyst, particularly the steric and electronic properties of the substituents, dictates the formation of the chiral ion pair and the facial selectivity of the alkylation.[10][13][19] |
| Incorrect Base Concentration | Optimize the concentration of the aqueous base (e.g., 50% NaOH). | The concentration of the base affects the rate of deprotonation and the phase-transfer process. |
| Poor Phase Mixing | Increase the stirring rate. Consider using a mechanical stirrer for larger-scale reactions. | Efficient mixing is essential for effective phase-transfer catalysis. |
| Catalyst Decomposition | Ensure an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive. Use degassed solvents. | Many organometallic catalysts are sensitive to air and moisture, which can lead to the formation of less selective or inactive species.[1] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans-type Chiral Auxiliary
This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Add bromoacetyl bromide (1.1 equiv) dropwise and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Step 2: Azide Displacement
-
Dissolve the N-(bromoacetyl)oxazolidinone (1.0 equiv) in acetone/water (4:1, 0.1 M).
-
Add sodium azide (3.0 equiv) and stir at room temperature for 12 hours.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry, concentrate, and purify the product.
Step 3: Alkylation
-
Dissolve the N-(azidoacetyl)oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes.
-
Add prenyl bromide (1.2 equiv) and stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NH4Cl and proceed with workup and purification.
Step 4: Auxiliary Cleavage
-
Dissolve the alkylated product in THF/water (3:1, 0.1 M).
-
Add lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv) at 0 °C.
-
Stir for 4 hours at room temperature.
-
Quench with sodium sulfite and proceed with workup to isolate the azide-containing acid.
Step 5: Reduction of the Azide
-
Dissolve the azido acid in methanol (0.1 M).
-
Add Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter through Celite and concentrate to obtain 2-Amino-5-methylhex-5-enoic acid.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity.
Key Strategies for Asymmetric Synthesis
Caption: Major approaches to stereoselective synthesis.
References
-
Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]
-
Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Mathew, S., & Yun, H. (2010). Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid. ACS Publications. [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Komeda, H., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(5), 2297-2306. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028. [Link]
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
- Stephenson, G. R. (Ed.). (2012). Principles of Asymmetric Synthesis, 2nd Ed. Elsevier.
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Belokon, Y. N., et al. (1999). Asymmetric synthesis of α-amino acids via nickel(II) complexes of glycine and alanine Schiff bases. Tetrahedron: Asymmetry, 10(10), 1723-1734.
- Hartwig, J. F. (2010).
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. renyi.hu [renyi.hu]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
- 11. Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-methylhex-5-enoic Acid Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding low coupling yields when incorporating the non-proteinogenic amino acid, 2-Amino-5-methylhex-5-enoic acid, into peptide sequences. As a unique building block, its isobutylene side chain presents specific challenges that require careful optimization of standard peptide synthesis protocols.
Introduction: The Challenge of 2-Amino-5-methylhex-5-enoic Acid
2-Amino-5-methylhex-5-enoic acid is a valuable amino acid analog used in medicinal chemistry to introduce conformational constraints and improve the metabolic stability of novel therapeutics.[1] However, its branched, sterically bulky side chain, located at the γ-δ position, can significantly impede the kinetics of peptide bond formation.[2][3] This steric hindrance is a primary cause of incomplete reactions, leading to low yields of the target peptide and the formation of deletion sequences.[3][4] This guide will walk you through a logical framework to diagnose and resolve these issues.
Part 1: Initial Diagnosis - Is it a Synthesis or Cleavage Problem?
Before optimizing the coupling reaction, it is crucial to determine if the low yield originates from an inefficient synthesis or a problem during the final cleavage and work-up. A small-scale test cleavage provides a rapid diagnostic answer.[5]
Q: How can I determine if the low yield is due to poor on-resin synthesis or a failed cleavage?
A: To differentiate between these two possibilities, perform a small-scale test cleavage on 10-20 mg of your dried peptide-resin.[5] Analyze the resulting crude product by mass spectrometry (MS).
-
Successful Synthesis: If the MS data shows a clear peak corresponding to the mass of your target peptide, the synthesis was likely successful. The low yield issue may stem from the cleavage conditions (e.g., insufficient time, degraded reagents) or subsequent work-up steps (e.g., precipitation issues).[5]
-
Failed Synthesis: If the target mass is absent or very low, and instead you observe masses corresponding to truncated sequences (deletion of 2-Amino-5-methylhex-5-enoic acid), the problem lies within the on-resin synthesis. This strongly points to an incomplete coupling step.[4][5]
Protocol 1: Small-Scale Test Cleavage and Analysis
Resin Sampling: Carefully weigh approximately 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
Cleavage Cocktail Addition: Add a standard cleavage cocktail (e.g., 200-300 µL of 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin.
Incubation: Allow the cleavage to proceed at room temperature for 2-3 hours with occasional vortexing.[2]
Isolation: Filter the cleavage mixture away from the resin beads.
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a separate tube containing ~10 volumes of cold diethyl ether.[5]
Pelleting & Drying: Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the peptide pellet to air dry.
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) for analysis by LC-MS to identify the products.[2]
Part 2: Troubleshooting On-Resin Synthesis Failures
If the test cleavage confirms an incomplete coupling, the following FAQs will guide you through the most common causes and solutions.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol with DIC/DCC is failing for this hindered residue. What should I do first?
A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[2][3] The most critical first step is to switch to a more powerful in-situ activating reagent.[6]
-
Causality: Carbodiimides form an O-acylisourea intermediate which is moderately reactive. For a sterically hindered amine, the rate of nucleophilic attack on this intermediate is too slow, leading to incomplete reactions or side reactions like N-acylurea formation.[7] More potent reagents generate highly reactive esters that can overcome this steric barrier.[3][6]
-
Solution: Switch to an onium salt-based reagent .
These reagents are significantly more effective and are the industry standard for difficult couplings.[2]
Q2: I've switched to HATU, but my coupling is still incomplete. What other parameters can I optimize?
A: If a potent coupling reagent alone is insufficient, you must optimize the reaction conditions to drive the reaction to completion.
-
Double Coupling: This is a highly effective and common method. After the initial coupling reaction, simply repeat the step with a fresh preparation of the activated amino acid.[5][6] This gives the unreacted sites a second chance to couple.
-
Increase Equivalents: Steric hindrance slows reaction kinetics.[6] Using a higher concentration (e.g., increasing from 3 to 5 equivalents) of the amino acid and coupling reagents can increase the reaction rate and push the equilibrium toward the product.[2][3]
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration, for example, from 1-2 hours to 4 hours or even overnight.[6] Monitor the reaction for completeness using a Kaiser test.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can help overcome the activation energy.[6][9] Microwave-assisted peptide synthesis (MASPS) is particularly effective for driving difficult couplings to completion quickly.[6][10] Caution: Elevated temperatures increase the risk of racemization, particularly for sensitive amino acids like Cysteine and Histidine.[10][11]
Q3: How do I know if my coupling reaction is complete?
A: The Kaiser test (or Ninhydrin test) is a simple and rapid qualitative method to check for the presence of free primary amines on the resin after a coupling step.[2][5]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates a complete coupling reaction, as there are no free primary amines to react with the ninhydrin.
Protocol 2: Qualitative Kaiser Test
Sample Collection: After the coupling step, remove a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and then DCM to remove residual reagents.
Reagent Addition: Add 2-3 drops of each of the following three solutions to the beads in a small glass test tube:
- Solution A: 5% Ninhydrin in Ethanol
- Solution B: 80% Phenol in Ethanol
- Solution C: 2% 0.001 M KCN in Pyridine
Heating: Heat the test tube in a heating block at 100-120 °C for 5 minutes.[2]
Observation: Observe the color of the resin beads.
Q4: Could peptide aggregation be the problem, and how would I know?
A: Yes, peptide aggregation is a major cause of low yield, especially in longer or more hydrophobic sequences.[4][12] The growing peptide chains can form secondary structures that physically block reactive sites.[5]
-
Signs of Aggregation:
-
Solutions to Mitigate Aggregation:
-
Solvent Choice: Switch from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) .[6][13] In very difficult cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6][14]
-
Chaotropic Salts: Adding chaotropic salts (e.g., LiCl) to the coupling mixture can help disrupt the hydrogen bonding that causes aggregation.[12][14]
-
Elevated Temperature: Synthesizing at a higher temperature, as mentioned previously, is very effective at disrupting aggregates.[5]
-
Q5: Am I at risk of racemization when using these more powerful conditions?
A: Yes, the risk of racemization (the loss of chiral integrity at the α-carbon) increases with more forcing conditions, particularly with the use of strong bases and high temperatures.[15][16]
-
Mechanism: The base used in the coupling reaction can abstract the α-proton of the activated amino acid, leading to a loss of stereochemistry.[15][16]
-
Strategies to Minimize Racemization:
-
Optimize the Base: The commonly used base, DIPEA, can contribute to racemization.[16] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[16]
-
Control Temperature: If using heat, perform the coupling at the lowest effective temperature. Avoid prolonged heating.[16] Performing the reaction at 0°C can significantly reduce racemization if heating is not required to drive the reaction.[16]
-
Use Racemization-Suppressing Additives: When using carbodiimides, always include additives like HOBt or, more effectively, Oxyma Pure .[16] Onium reagents like HATU and HCTU already incorporate these moieties (HOAt and 6-Cl-HOBt, respectively), which helps suppress racemization by forming active esters that are less prone to this side reaction.[15][16]
-
Part 3: Optimized Protocols and Data
Protocol 3: Optimized Coupling Protocol for a Hindered Amino Acid using HATU
This protocol incorporates pre-activation and sufficient equivalents to maximize coupling efficiency.
-
Resin Preparation: Following standard Fmoc-deprotection of the N-terminus, wash the resin thoroughly with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:
-
Fmoc-2-Amino-5-methylhex-5-enoic acid: 4 eq. (0.4 mmol)
-
HATU: 3.9 eq. (0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 8 eq. (0.8 mmol)
-
Dissolve in a minimal volume of DMF.
-
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[2]
-
Monitoring: Remove a small sample of resin beads, wash them, and perform a Kaiser test (Protocol 2) to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) to prepare for the next cycle.
-
(Optional) Double Coupling: If the Kaiser test is positive, wash the resin and repeat steps 2-6 with a fresh activation mixture.[6]
Data Summary: Comparison of Coupling Reagent Efficacy
The choice of coupling reagent is the most critical factor in overcoming steric hindrance. The following table summarizes the relative effectiveness of common reagents.
| Reagent Class | Example(s) | Activated Intermediate | Relative Efficacy for Hindered Residues | Notes |
| Carbodiimides | DIC, DCC | O-acylisourea | Low | Often insufficient for hindered couplings; high risk of side reactions if used without additives.[2][3] |
| Uronium (HOBt) | HBTU, TBTU | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very challenging residues.[6] |
| Uronium (HOAt) | HATU | OAt ester | Very High | Highly reactive OAt ester is excellent for overcoming steric barriers.[6][15] |
| Uronium (Oxyma) | COMU | Oxyma ester | Very High | Performance comparable to HATU with a better safety profile (Oxyma is not explosive).[15] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt ester | High to Very High | PyAOP (forms OAt ester) is particularly effective for difficult couplings.[6][17] |
| Acyl Fluoride | TFFH | Acyl Fluoride | Highest | Generates highly reactive amino acid fluorides; reserved for the most extremely hindered couplings (e.g., α,α-disubstituted amino acids).[6][15] |
Part 4: Visual Diagrams
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low peptide yield.
Mechanism of Carboxylic Acid Activation by HATU
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onpattison.com [onpattison.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. peptide.com [peptide.com]
- 13. We Must Rethink The Solvents We Use For Peptide Synthesis [pharmaceuticalonline.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Knowledge Center Archive - Bachem [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 2-Amino-5-methylhex-5-enoic Acid Impurities
Welcome to the Technical Support Center. 2-Amino-5-methylhex-5-enoic acid is a highly polar, zwitterionic methionine analog[1]. Because it lacks a strong UV chromophore and exhibits high hydrophilicity, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention, peak shape, or sensitivity. This guide provides causality-driven troubleshooting, validated methodologies, and FAQs to help you optimize the impurity profiling of this compound and its enantiomers.
Method Development Logic
HPLC Method Development Logic for Amino Acid Impurities
Diagnostic FAQs
Q: Why does 2-Amino-5-methylhex-5-enoic acid exhibit poor retention and peak shape on a standard C18 column? A: Causality: As an aliphatic amino acid, 2-Amino-5-methylhex-5-enoic acid exists as a highly polar zwitterion at physiological pH. Standard C18 columns rely on hydrophobic partitioning, which is ineffective for charged, hydrophilic molecules. Furthermore, unendcapped silanols on silica-based columns cause secondary ion-exchange interactions with the protonated amine group, leading to peak tailing. Solution: Switch to a polar-embedded C18 column and use volatile ion-pairing reagents (like trifluoroacetic acid or perfluoropentanoic acid) to neutralize the charge and increase hydrophobicity[2]. Alternatively, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange column[3].
Q: We are observing severe baseline drift when using UV detection at 210 nm. How can this be mitigated? A: Causality: At low wavelengths (<210 nm), the absorbance of mobile phase modifiers (e.g., TFA) becomes significant. During a gradient run, the changing ratio of aqueous to organic solvent alters the total absorbance of the mobile phase, causing the baseline to drift upward or downward. Solution: Balance the absorbance by adjusting the TFA concentration (e.g., 0.05% TFA in Water and 0.04% TFA in Acetonitrile). For a permanent fix with superior sensitivity, transition to Charged Aerosol Detection (CAD), which eliminates optical interference[2].
Q: How do we separate the (R) and (S) enantiomers of this compound to determine chiral purity? A: Causality: Enantiomers possess identical physical properties in an achiral environment, meaning standard RP-HPLC cannot resolve them. While the compound is typically synthesized as the (S)-enantiomer[1], (R)-impurities may be present. Solution: Employ a chiral stationary phase (CSP). A crown-ether-based chiral column is highly effective for primary amino acids because the crown ether forms a transient inclusion complex with the protonated primary amine. The chiral environment of the crown ether discriminates between the (R) and (S) spatial arrangements.
Troubleshooting Matrix
| Symptom | Causality | Resolution Protocol |
| Ghost peaks in blank injections | Carryover from previous injections. Amino acids can strongly adsorb to stainless steel components or column frits. | Implement a strong needle wash (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Flush the column with a high percentage of organic solvent containing 0.1% TFA to desorb bound impurities. |
| Loss of CAD sensitivity over time | Accumulation of non-volatile salts in the CAD nebulizer or corona charger. | Ensure all mobile phase additives are strictly volatile (e.g., TFA, Formic Acid, NFPA). Never use phosphate buffers with CAD. Flush the system with hot water to dissolve precipitated salts. |
| Co-elution of polar organic acid impurities | Insufficient retention of highly polar byproducts in the void volume. | Introduce an isocratic hold at 100% aqueous phase at the start of the gradient, or switch to a HILIC column designed for polar retention[4]. |
Quantitative Comparison of Detection Methods
| Detection Method | Typical LOQ (ng on column) | Advantages | Disadvantages / Causality |
| Low Wavelength UV (<210 nm) | >75 ng | Simple, universally available. | High baseline drift during gradients; solvent interference[2]. |
| Charged Aerosol Detection (CAD) | 5–50 ng | Uniform response; independent of optical properties[2]. | Requires volatile mobile phases; incompatible with phosphate buffers. |
| Pre-column Derivatization (UV/FL) | <5 ng | High sensitivity and specificity. | Error-prone sample prep; derivative stability issues[2]. |
| Mass Spectrometry (LC-MS/MS) | <1 ng | Molecular weight confirmation; highest sensitivity[4]. | Matrix effects (ion suppression); high cost. |
Step-by-Step Methodology: Underivatized HPLC-CAD Impurity Profiling
Self-Validating System: This protocol utilizes a volatile ion-pairing agent to ensure retention on a reversed-phase column while maintaining compatibility with CAD, replacing error-prone derivatization methods[2].
Step 1: Mobile Phase Preparation
-
Phase A: Prepare a solution of 7 mM perfluoropentanoic acid (NFPA) and 4 mM trifluoroacetic acid (TFA) in LC-MS grade deionized water[2].
-
Causality: NFPA acts as a volatile ion-pairing reagent, increasing the hydrophobicity of the protonated amino acid for C18 retention without fouling the CAD detector.
-
-
Phase B: Prepare 1.25 mM perfluoroheptanoic acid (TDFHA) in LC-MS grade Acetonitrile[2].
Step 2: Column Equilibration
-
Install a polar-embedded C18 column (e.g., 3 µm, 3.0 × 150 mm)[2].
-
Equilibrate at a flow rate of 0.5 mL/min with 100% Phase A until the CAD baseline stabilizes (typically requires ~30 column volumes).
Step 3: Sample Preparation
-
Dissolve the 2-Amino-5-methylhex-5-enoic acid sample in Phase A to a concentration of 1.0 mg/mL.
-
Self-Validation Step: Prepare a spiked standard containing 0.05% (w/w) of known impurities (e.g., desmethyl analogs or organic acids) to verify the Limit of Quantitation (LOQ).
Step 4: Chromatographic Run
-
Injection volume: 5 µL.
-
Column temperature: 30°C.
-
Gradient Program: Isocratic hold at 100% A for 5 minutes (captures polar impurities), followed by a linear ramp to 50% B over 20 minutes (elutes hydrophobic synthetic byproducts).
Step 5: Detection & System Suitability
-
CAD Settings: Set Evaporator Temperature to 35°C.
-
Acceptance Criteria: The resolution ( Rs ) between 2-Amino-5-methylhex-5-enoic acid and its closest eluting impurity must be ≥1.5 . The Signal-to-noise (S/N) ratio for the 0.05% spiked impurity must be ≥10 .
References
- Title: 2-Amino-5-methyl-5-hexenoic acid ((S)-2-Amino-5-methylhex-5-enoic acid)
- Source: PMC (nih.gov)
- Title: Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis Source: Frontiers URL
- Title: (R)
- Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD Source: ThermoFisher URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Minimizing Side Reactions during Fmoc Deprotection of 2-Amino-5-methylhex-5-enoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of 2-Amino-5-methylhex-5-enoic acid. Due to the base-labile nature of its terminal alkene side chain, standard deprotection protocols can lead to significant side reactions, compromising peptide purity and yield. This document outlines the root causes of these issues and provides validated strategies and protocols for their mitigation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the Fmoc deprotection of 2-Amino-5-methylhex-5-enoic acid?
The principal and most problematic side reaction is the base-catalyzed isomerization of the double bond in the amino acid side chain. The intended terminal alkene (5-ene) can migrate to a more thermodynamically stable internal position (4-ene), resulting in the formation of 2-Amino-5-methylhex-4-enoic acid as a significant impurity. This isomerization leads to a heterogeneous peptide product that is difficult to purify.
Q2: What is the chemical mechanism behind this double bond isomerization?
The isomerization is initiated by the base used for Fmoc deprotection, typically piperidine. The mechanism proceeds via the abstraction of an allylic proton (a proton on the carbon atom adjacent to the double bond). This deprotonation forms a resonance-stabilized carbanion intermediate. Subsequent reprotonation of this intermediate can occur at a different position, leading to the formation of the more stable internal alkene. This process is an equilibrium reaction that is driven towards the more substituted, and thus more stable, alkene isomer.
Q3: Are standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) suitable for this amino acid?
Standard conditions using 20% piperidine in DMF are generally too harsh for 2-Amino-5-methylhex-5-enoic acid and are highly likely to induce significant double bond isomerization.[1][2] The relatively high basicity and concentration of piperidine in standard protocols facilitate the abstraction of the allylic proton, promoting the side reaction.[3]
Q4: What are the general strategies to minimize this isomerization?
Minimizing double bond migration requires a multi-faceted approach focused on reducing the effective basicity and reaction time of the deprotection step. Key strategies include:
-
Using Alternative, Milder Bases: Replacing piperidine with less basic or more sterically hindered amines can reduce the rate of allylic proton abstraction.[1][4]
-
Modifying the Deprotection Cocktail: The addition of weak acids or other additives can temper the basicity of the solution, suppressing the side reaction.[2][4]
-
Optimizing Reaction Conditions: Reducing the deprotection time and temperature can provide a kinetic window where Fmoc removal is complete while isomerization is minimized.
Part 2: Troubleshooting Guide: Double Bond Isomerization
Problem Identification
You observe a significant impurity in your crude peptide by HPLC, which has the identical mass to your target peptide according to mass spectrometry analysis. This is a strong indicator of isomer formation.
Root Cause Analysis: Mechanism of Isomerization
The use of a secondary amine base like piperidine for Fmoc deprotection creates a basic environment that catalyzes the migration of the terminal double bond to an internal position. The process is driven by the formation of a more thermodynamically stable, more substituted alkene.
Caption: Base-catalyzed double bond isomerization pathway.
Mitigation Strategies & Comparative Data
To suppress this unwanted isomerization, modifications to the deprotection conditions are necessary. The goal is to find a balance where the Fmoc group is removed efficiently without allowing sufficient time or providing high enough basicity for the double bond to migrate.
| Mitigation Strategy | Deprotection Reagent | Concentration & Conditions | Rationale & Key Considerations |
| 1. Use a Milder Base | Piperazine | 5-10% (w/v) in DMF/Ethanol (9:1) | Piperazine is less basic (pKa ~9.8) than piperidine (pKa ~11.1), reducing the rate of allylic proton abstraction. It has been shown to cause fewer base-induced side reactions.[4][5] |
| 2. Use a Strong, Non-Nucleophilic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | DBU is a very strong, non-nucleophilic base that allows for rapid Fmoc removal (1-3 min).[6][7] The short reaction time minimizes the window for isomerization. A small amount of piperidine is added to scavenge the dibenzofulvene (DBF) byproduct.[6][8] Caution: DBU can accelerate other side reactions like aspartimide formation if Asp is present.[6] |
| 3. Temper Basicity with Additives | Piperidine + HOBt | 20% Piperidine, 0.1 M HOBt in DMF | 1-Hydroxybenzotriazole (HOBt) is weakly acidic and buffers the basicity of the piperidine solution. This has been proven effective at reducing aspartimide formation and can be applied to minimize other base-catalyzed side reactions.[2][4] |
| 4. Optimize Reaction Time | Any of the above | 2 x (1-5 min) treatments | Isomerization is time-dependent. Significantly reducing the exposure time to the base is critical. Monitor deprotection completion carefully (e.g., via UV detection of the DBF-adduct) to avoid incomplete Fmoc removal.[9] |
| 5. Reduce Temperature | Any of the above | Perform at Room Temperature | Avoid elevated temperatures (e.g., from microwave synthesis), as higher temperatures will accelerate both the desired deprotection and the undesired isomerization side reaction. |
Part 3: Recommended Experimental Protocols
The following protocols provide a starting point for optimization. It is crucial to monitor both the completion of the Fmoc deprotection and the potential for isomerization with your specific peptide sequence.
Protocol 1: Optimized Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for its speed, which provides a kinetic window to avoid the isomerization side reaction.
Caption: Experimental workflow for rapid DBU-based deprotection.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
First Deprotection: Add the deprotection solution (2% DBU, 2% piperidine (v/v) in DMF) to the resin. Use enough solution to ensure the resin is fully submerged and can be agitated freely.
-
First Agitation: Agitate the resin slurry gently for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution from the resin.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin.
-
Second Agitation: Agitate the resin slurry for an additional 3 minutes at room temperature.
-
Final Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to completely remove the DBU, piperidine, and the dibenzofulvene-piperidine adduct.
-
Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.
-
Next Step: Proceed immediately to the amino acid coupling step.
Protocol 2: Milder Deprotection using Piperazine/HOBt
This protocol is a gentler alternative, suitable for sequences that may be sensitive to the high basicity of DBU.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 10% (w/v) piperazine with 0.1 M HOBt in DMF.
-
Agitation: Agitate the resin slurry for 2 x 10-minute intervals at room temperature, draining and adding fresh solution between intervals.
-
Final Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Verification (Optional): Perform a Kaiser test to confirm complete deprotection.
-
Next Step: Proceed to the amino acid coupling step.
References
- Vertex AI Search, ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).
- Vertex AI Search. Methods for Removing the Fmoc Group.
- BenchChem. Alternative bases to piperidine for Fmoc deprotection to reduce side products. (2025).
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- ResearchGate. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis | Request PDF.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024).
- Google Patents. Microwave enhanced N-Fmoc deprotection in peptide synthesis.
- Vertex AI Search. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- PubMed. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. (2001).
- ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
- PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-methylhex-5-enoic Acid (AMHA)
Welcome to the Technical Support Center for Unnatural Amino Acid Purification. 2-Amino-5-methylhex-5-enoic acid (AMHA) is a highly valuable alkene-containing unnatural amino acid, frequently utilized as a methionine analog[1] and a critical building block for peptide stapling via ring-closing metathesis. Synthesizing AMHA typically yields a crude mixture containing inorganic salts, unreacted starting materials, and structurally similar saturated byproducts.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, two-stage purification strategy: bulk desalting via cation-exchange chromatography[2], followed by high-resolution Reverse-Phase HPLC (RP-HPLC)[3].
Mechanistic Purification Workflow
The successful isolation of AMHA relies on exploiting its amphoteric nature for initial bulk cleanup, followed by exploiting its hydrophobic aliphatic chain for fine separation.
Workflow for the isolation and purification of crude 2-Amino-5-methylhex-5-enoic acid.
Troubleshooting Guides & FAQs
Q1: How do I efficiently remove inorganic salts and non-amine organic impurities from my crude reaction mixture? A1: Utilize a strongly acidic cation-exchange resin like Dowex 50WX8[2]. Because AMHA is amphoteric, dissolving your crude mixture in dilute acid (pH < 3) protonates the amine. This allows the amino acid to bind ionically to the resin's sulfonic acid groups. Neutral organics and inorganic anions will pass straight through during the aqueous wash. You can then elute the purified amino acid by applying 1 M NH₄OH, which raises the pH above the molecule's isoelectric point, deprotonating the amine and releasing it from the resin.
Q2: My RP-HPLC yields broad peaks and poor resolution between AMHA and saturated aliphatic impurities. How can I optimize this? A2: Poor resolution in aliphatic amino acids usually stems from mixed ionization states or overly aggressive gradients. Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) to suppress carboxylate ionization. Furthermore, because the structural difference between an alkene and a saturated alkane is minimal, you must use a very shallow gradient (e.g., 5% to 35% Acetonitrile over 30 minutes)[3].
Troubleshooting logic for resolving co-eluting impurities during RP-HPLC.
Q3: How do I prevent isomerization or degradation of the terminal alkene during acidic workup? A3: Terminal alkenes can undergo hydration or oligomerization if exposed to concentrated strong acids (like 6 M HCl) at elevated temperatures for prolonged periods. Always perform acidic hydrolyses or workups under an inert atmosphere (Argon/N₂) and limit exposure times. When concentrating acidic fractions, keep the water bath temperature below 40 °C.
Q4: How can I verify the enantiomeric purity of my synthesized L- or D-AMHA? A4: Because AMHA lacks strong chromophores, direct chiral HPLC can be challenging. The most reliable method is to derivatize the purified amino acid with Marfey's reagent (FDAA). This converts the enantiomers into diastereomers, which can be easily resolved and quantified using standard C18 RP-HPLC and LC-MS analysis[4].
Validated Experimental Protocols
Protocol A: Bulk Desalting via Strongly Acidic Cation Exchange
-
Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form) in distilled water. Pack into a glass column.
-
Equilibration: Wash the resin with 3 column volumes (CV) of 1 M HCl to ensure full protonation, followed by 5 CV of HPLC-grade water until the effluent pH is neutral (~pH 6-7).
-
Sample Loading: Dissolve the crude AMHA mixture in a minimum volume of 0.1 M HCl (pH 2-3) and load onto the column.
-
Causality: At pH < 3, the amino group of AMHA is fully protonated (NH₃⁺), ensuring strong ionic binding to the stationary phase.
-
-
Washing: Wash the column with 3-5 CV of water to elute neutral organics and inorganic anions.
-
Self-Validation: Spot the wash effluent on a TLC plate and stain with ninhydrin; it should remain negative, confirming the target amino acid is securely bound to the resin.
-
-
Elution: Elute the target amino acid using 2 CV of 1 M NH₄OH.
-
Causality: The basic pH deprotonates the amine, neutralizing the molecule and breaking the ionic interaction with the resin[2].
-
-
Recovery: Collect fractions and monitor via ninhydrin stain. Pool the positive fractions and lyophilize to obtain semi-pure AMHA.
Protocol B: Semi-Preparative RP-HPLC Purification
-
System Setup: Equip an HPLC system with a C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm). Set UV detection to 210 nm.
-
Mobile Phase Preparation: Prepare Solvent A (H₂O + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). Degas by sonication.
-
Causality: TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid, ensuring the amino acid travels through the hydrophobic C18 column as a discrete, neutral-like complex, which sharpens the elution peak[3].
-
-
Sample Injection: Dissolve the lyophilized semi-pure AMHA in a minimum volume of Solvent A. Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Elution: Run a shallow gradient from 5% B to 35% B over 30 minutes at a flow rate of 4.0 mL/min.
-
Fraction Collection & Validation: Collect peaks absorbing at 210 nm.
-
Self-Validation: Confirm the presence of the alkene via LC-MS (target m/z for AMHA:[M+H]⁺ = 144.1) prior to pooling and lyophilization to ensure you have not isolated a co-eluting saturated byproduct.
-
Quantitative Data & Optimization Parameters
Table 1: Typical RP-HPLC Conditions and Retention Profiles for Alkene Amino Acids
| Parameter | Recommended Setting | Mechanistic Rationale |
| Stationary Phase | C18 (e.g., 250 × 10 mm, 5 µm) | Maximizes hydrophobic interactions to resolve the branched aliphatic chain[3]. |
| Mobile Phase A | H₂O + 0.1% TFA | Lowers pH to ~2.0, fully protonating the amine and suppressing carboxylate ionization, preventing peak tailing. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Provides necessary organic modifier strength for elution. |
| Gradient Profile | 5% to 35% B over 30 min | A shallow gradient is strictly required to separate the alkene from saturated impurities. |
| Flow Rate | 4.0 – 5.0 mL/min | Maintains optimal linear velocity for semi-preparative scale columns. |
| Detection Wavelength | 210 nm | The isolated alkene and amide/carboxyl backbone lack strong chromophores; 254 nm will yield false negatives. |
References[3] Title: Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine
Source: acs.org URL: [2] Title: Unnatural Amino Acid Incorporation into Virus-Like Particles Source: nih.gov URL: [1] Title: 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4 Source: nih.gov URL: [4] Title: Medusamide A, a Panamanian Cyanobacterial Depsipeptide with Multiple β-Amino Acids Source: nih.gov URL:
Sources
- 1. 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acid Incorporation into Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medusamide A, a Panamanian Cyanobacterial Depsipeptide with Multiple β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide: Comparing 2-Amino-5-methylhex-5-enoic Acid and Leucine in Peptide Conformational Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rational design of therapeutic peptides hinges on controlling their three-dimensional structure. While the 20 canonical amino acids provide a foundational toolkit, their inherent flexibility often leads to peptides with poor metabolic stability and reduced target affinity. The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to overcome these limitations by introducing specific conformational constraints.[1][2][3]
This guide provides an in-depth comparison between the canonical amino acid L-leucine (Leu) , a known promoter of α-helical structures, and the non-canonical amino acid (S)-2-amino-5-methylhex-5-enoic acid , an unsaturated analogue of homoleucine. We will refer to it as unsaturated homoleucine (U-hLeu) for brevity. We will explore their structural differences, predict the impact of U-hLeu on peptide secondary structure based on established biophysical principles, and provide detailed experimental protocols for researchers to validate these hypotheses. While direct comparative experimental data for U-hLeu is not yet prevalent in published literature, this guide synthesizes insights from related studies on conformationally constrained amino acids to provide a robust predictive framework.[4][5]
Part 1: Structural and Physicochemical Analysis
The fundamental difference between Leucine and U-hLeu lies in the side chain's saturation and length. Leucine possesses a flexible isobutyl side chain, while U-hLeu features a slightly longer chain terminating in a rigid vinyl group.
-
Leucine (2-amino-4-methylpentanoic acid): A proteinogenic amino acid with a saturated, branched isobutyl side chain. Its flexibility allows it to adopt multiple conformations, but it is known to favor and stabilize α-helical structures in peptides.[6][7]
-
Unsaturated Homoleucine (2-amino-5-methylhex-5-enoic acid): A non-canonical amino acid. Its side chain contains a C5-C6 double bond, which introduces a planar, rigid vinyl group. This unsaturation significantly restricts the number of available side-chain rotamers.
Below is a direct comparison of their key properties.
| Property | L-Leucine | (S)-2-amino-5-methylhex-5-enoic acid (U-hLeu) |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol | 143.18 g/mol [8][9] |
| Side Chain | Isobutyl (saturated, branched) | 3-methylbut-3-enyl (unsaturated, branched) |
| Key Structural Feature | Flexible γ-branched alkyl chain | Rigid terminal vinyl group (sp² carbons) |
| Side Chain Rotatable Bonds | 2 (Cβ-Cγ, Cγ-Cδ) | 2 (Cβ-Cγ, Cγ-Cδ) |
| Conformational Freedom | High | Restricted due to planar vinyl group |
Structural Visualization
The diagram below illustrates the structural differences, highlighting the flexible nature of Leucine's side chain versus the constrained terminal moiety of U-hLeu.
Caption: Chemical structures of L-Leucine and its unsaturated analogue.
Part 2: Predicted Impact on Peptide Conformational Stability
The introduction of the rigid vinyl group in U-hLeu is hypothesized to influence peptide secondary structure primarily by modulating side-chain entropy.
The Entropic Advantage in α-Helix Formation
The stability of an α-helix is partly determined by the change in conformational entropy of the amino acid side chains as they transition from the disordered (unfolded) state to the ordered (helical) state.[10]
-
Leucine: In an unfolded peptide, Leucine's flexible isobutyl side chain can access a large number of conformations. Upon folding into an α-helix, this freedom is significantly restricted, resulting in an unfavorable entropic cost.[10] Despite this cost, Leucine is considered a strong helix promoter because other factors, such as the burial of its hydrophobic side chain, provide a net stabilizing effect.[6][11]
-
U-hLeu (Predicted Impact): The terminal double bond in U-hLeu's side chain already restricts its conformational freedom in the unfolded state. Because the side chain is "pre-constrained," the entropic penalty paid upon folding into a helix is expected to be substantially lower than that for Leucine. This reduced entropic cost could make U-hLeu an even more potent helix-stabilizing residue than Leucine. This principle is a cornerstone of using conformationally rigid amino acids to pre-organize peptides into desired secondary structures.[5]
A Tool for Peptide Stapling
Beyond passive stabilization, the terminal alkene in U-hLeu's side chain serves as a reactive handle for covalent modifications. Specifically, it is an ideal substrate for ring-closing metathesis. By placing two U-hLeu (or similar olefin-bearing) residues at positions i and i+4 or i and i+7 in a peptide sequence, a catalyst can be used to form an all-hydrocarbon "staple," locking the peptide into a stable α-helical conformation.[12][13] This technique is widely used to improve the proteolytic resistance and cell permeability of therapeutic peptides.
Part 3: Experimental Workflows for Validation
To empirically determine the effect of U-hLeu on peptide stability relative to Leucine, a systematic experimental approach is required. This involves peptide synthesis, purification, and biophysical characterization.
Workflow for Comparative Conformational Analysis
The following diagram outlines a self-validating workflow to compare two model peptides, one containing Leucine and the other containing U-hLeu.
Caption: Experimental workflow for comparing peptide conformational stability.
Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the secondary structure content and thermal stability of peptides in solution.
Objective: To quantify and compare the α-helical content and melting temperature (Tₘ) of peptides containing Leucine vs. U-hLeu.
Methodology:
-
Sample Preparation:
-
Dissolve lyophilized, HPLC-purified peptides in a suitable CD-transparent buffer (e.g., 10 mM potassium phosphate, pH 7.4).
-
Causality: A phosphate buffer is used because it has minimal absorbance in the far-UV region (190-250 nm) where the peptide backbone absorbs.
-
Accurately determine the peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of a chromophore like Tyrosine or Tryptophan if present in the sequence.
-
Trustworthiness: Precise concentration is critical for calculating the Mean Residue Ellipticity (MRE), which normalizes the data and allows for comparison between different peptides.
-
Prepare final samples at a concentration of 25-50 µM in a 1 mm pathlength quartz cuvette.
-
-
Wavelength Scan:
-
Record CD spectra from 260 nm to 190 nm at 25 °C.
-
Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm. Average 3-5 scans to improve the signal-to-noise ratio.
-
Collect a baseline spectrum of the buffer alone and subtract it from each peptide spectrum.
-
-
Thermal Denaturation (Melt):
-
Monitor the CD signal at 222 nm (a characteristic minimum for α-helices) while increasing the temperature from 5 °C to 95 °C at a rate of 1 °C/min.
-
Causality: The change in ellipticity at 222 nm directly correlates with the unfolding of the α-helix.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tₘ), which is the temperature at which 50% of the peptide is unfolded. A higher Tₘ indicates greater conformational stability.
-
-
Data Analysis:
-
Convert the raw ellipticity (millidegrees) to MRE (deg·cm²·dmol⁻¹).
-
Estimate the percent helicity (%α) using the MRE value at 222 nm with the following formula: %α = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 (Where MRE₂₂₂ is the observed value, MRE_c is the value for a random coil, and MRE_h is the value for a 100% helix of that length).
-
Experimental Protocol 2: NMR Spectroscopy
NMR spectroscopy provides high-resolution structural information, allowing for a detailed comparison of the peptide's 3D structure and dynamics.
Objective: To determine the precise three-dimensional fold and identify specific structural differences induced by the U-hLeu substitution.
Methodology:
-
Sample Preparation:
-
Dissolve ~1-2 mg of peptide in 500 µL of a buffered solution (e.g., 90% H₂O/10% D₂O or 100% D₂O, pH 6.0). D₂O is used to suppress the large water signal.
-
Lyophilize and re-dissolve in 100% D₂O to exchange labile amide protons for deuterium, which simplifies spectra.
-
-
Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is used for sequence-specific resonance assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence.
-
Causality: For an α-helix, characteristic NOEs are observed between the amide proton of one residue and the amide proton of the next (dNN(i, i+1)), and between the α-proton of one residue and the amide proton of residues 3 and 4 positions down the chain (dαN(i, i+3), dαN(i, i+4)).
-
-
Comparative Analysis:
-
Leucine Peptide: Expect to see NOEs consistent with a canonical α-helix and correlations involving the flexible isobutyl side chain.
-
U-hLeu Peptide: The key will be to look for unique NOEs between the vinyl protons (Hδ and Hε) of the U-hLeu side chain and other protons in the peptide. These correlations will definitively map the orientation of the rigid side chain relative to the peptide backbone, providing direct evidence of its conformational influence.
-
Part 4: Summary and Future Outlook
This guide establishes a framework for comparing the well-characterized, helix-promoting amino acid Leucine with the non-canonical, conformationally constrained U-hLeu. While awaiting direct experimental validation, a summary of known and predicted properties can be made.
| Feature | L-Leucine | (S)-2-amino-5-methylhex-5-enoic acid (Predicted) |
| Primary Role | Helix stabilization, hydrophobic core packing | Enhanced helix stabilization, conformational pre-organization |
| Side Chain Dynamics | High flexibility | Low flexibility (restricted rotation) |
| Entropic Cost of Folding | Moderate-to-high | Low |
| Helical Propensity | High[7] | Very High (Hypothesized) |
| Synthetic Accessibility | Readily available | Requires multi-step custom synthesis[14] |
| Advanced Applications | Standard component | Precursor for hydrocarbon stapling[12][13] |
Conclusion
Leucine remains a reliable and fundamental building block for designing helical peptides. However, (S)-2-amino-5-methylhex-5-enoic acid represents a more advanced tool for peptide engineers. Its key advantage is the introduction of a conformational constraint directly into the side chain. This is predicted to lower the entropic barrier to folding, potentially leading to peptides with significantly enhanced helical stability compared to their Leucine-containing counterparts. Furthermore, its terminal alkene provides a gateway to powerful stabilization techniques like peptide stapling.
The experimental protocols detailed herein provide a clear path for researchers to rigorously test these predictions. Such studies are essential for expanding the repertoire of non-canonical amino acids and enabling the rational design of next-generation peptide therapeutics with superior stability, affinity, and pharmacological properties.
References
-
A. C. M. de Oliveira, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau). Available at: [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]
-
Lim, Y. B., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Boakes, S., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Lyu, P. C., et al. (1990). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lyu, P. C., et al. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kandela, I., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]
-
Padmanabhan, S., et al. (1990). Side chain contributions to the stability of alpha-helical structure in peptides. Nature. Available at: [Link]
-
Jones, D. D. (1998). Conformations of amino acids and peptides. Cambridge University Press. Available at: [Link]
-
Sam-Soon, N., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers. Available at: [Link]
-
Singh, Y., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Scientific Reports. Available at: [Link]
-
PubChem. 2-Amino-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Creamer, T. P., & Rose, G. D. (1992). Side-chain entropy opposes alpha-helix formation but rationalizes experimentally determined helix-forming propensities. Proceedings of the National Academy of Sciences. Available at: [Link]
-
PubChem. (S)-2-Amino-2-methylhex-5-enoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Amino-5-methyl-5-hexenoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2019). How to relate properties of amino sidechains to an alpha helix structure? Available at: [Link]
-
Burgess, A. W., & Scheraga, H. A. (1975). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Leszczynski, J., & Witek, H. A. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. Available at: [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
-
Sabatino, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Available at: [Link]
-
Gunasekaran, B., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. Available at: [Link]
Sources
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- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally rigid amino acids - Enamine [enamine.net]
- 6. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side chain contributions to the stability of alpha-helical structure in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-methyl-5-hexenoic acid | C7H13NO2 | CID 153443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Side-chain entropy opposes alpha-helix formation but rationalizes experimentally determined helix-forming propensities - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
in vitro validation of synthetic peptides containing 2-Amino-5-methylhex-5-enoic acid
Title: In Vitro Validation of Synthetic Peptides Containing 2-Amino-5-methylhex-5-enoic Acid: A Comparative Guide
Executive Summary & Mechanistic Rationale
In the landscape of therapeutic peptide engineering, overcoming the inherent limitations of wild-type (WT) α -helical peptides—namely, rapid proteolytic degradation and poor cellular penetrance—requires sophisticated structural modifications. The unnatural amino acid 2-Amino-5-methylhex-5-enoic acid (also known as AMHA or 5,6-dehydrohomoleucine) has emerged as a critical building block for peptide rigidification [1].
As an aliphatic α -amino acid bearing a terminal methallyl group, AMHA provides a highly reactive olefinic handle. When incorporated into a peptide sequence at specific intervals (typically i,i+4 or i,i+7 ), the terminal alkene can undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM) or UV-catalyzed thiol-ene click chemistry. This covalent "stapling" restricts the peptide backbone into a thermodynamically favored α -helical conformation. By pre-organizing the secondary structure, the energetic penalty of target binding is minimized, and the amide backbone is sterically shielded from proteases [1].
This guide provides a comprehensive, objective comparison between unmodified WT peptides and AMHA-modified (stapled) variants, detailing the rigorous in vitro validation protocols required to prove structural and functional superiority.
Comparative Performance Data
The following table summarizes the typical in vitro performance enhancements observed when substituting natural residues with AMHA to form a hydrocarbon-stapled α -helix (using the MDM2-p53 interaction as a model system).
| Performance Metric | Wild-Type (WT) Peptide | AMHA-Stapled Peptide | Fold Improvement |
| α -Helicity (%) | ~10 - 15% (Random coil) | > 65 - 85% | ~5x to 8x |
| Proteolytic Half-Life ( t1/2 ) | < 15 minutes | > 12 hours | > 48x |
| Target Binding Affinity ( KD ) | 1.5 μ M | 15 - 45 nM | ~30x to 100x |
| Cellular Uptake (%) | < 5% | 40 - 70% | ~10x |
Core In Vitro Validation Protocols
To establish a self-validating system, a peptide modified with 2-Amino-5-methylhex-5-enoic acid must be sequentially evaluated for structural fidelity, biochemical stability, and target affinity.
Structural Validation via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the gold standard for quantifying the secondary structure of synthetic peptides. AMHA-stapled peptides should exhibit characteristic minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition) [2].
Step-by-step Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a low-salt, UV-transparent buffer (e.g., 10 mM potassium phosphate, pH 7.4) to a final concentration of 20–50 μ M.
-
Solvent Causality: If the peptide aggregates, add up to 30% trifluoroethanol (TFE). TFE lowers the dielectric constant of the solvent, promoting intra-peptide hydrogen bonding and revealing the maximum helical propensity of the sequence.
-
Data Acquisition: Transfer the sample to a 1 mm path-length quartz cuvette. Causality: A 1 mm path length minimizes solvent absorbance artifacts below 200 nm, allowing clear resolution of the α -helical signature [2].
-
Scanning: Scan from 260 nm down to 190 nm at 20°C. Accumulate at least 3 scans to improve the signal-to-noise ratio.
-
Analysis: Convert raw ellipticity (mdeg) to mean residue ellipticity (MRE) to normalize for peptide length and concentration. Calculate % helicity based on the MRE value at 222 nm.
Proteolytic Stability (Serum Half-Life) Assay
To prove that the AMHA-derived hydrocarbon staple shields the backbone, the peptide must be subjected to physiologically relevant protease degradation.
Step-by-step Methodology:
-
Incubation: Incubate 50 μ M of the WT and AMHA-stapled peptide in 25% human serum (diluted in PBS) at 37°C.
-
Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 mins), extract 50 μ L aliquots and immediately mix with 150 μ L of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures and precipitates serum proteins (stopping proteolysis) while keeping the peptide in solution.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the half-life ( t1/2 ) using a first-order decay model.
Target Binding Affinity via Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data ( kon , koff , and KD ). For stapled peptides, the assay geometry is critical [3].
Step-by-step Methodology:
-
Chip Preparation: Activate a CM5 dextran sensor chip using EDC/NHS chemistry.
-
Ligand Immobilization: Immobilize the target protein (e.g., MDM2) onto the chip via amine coupling. Causality: The target protein must be immobilized rather than the peptide. Covalently linking a short, stapled peptide to the matrix can restrict its conformational dynamics or obscure the binding interface. Flowing the peptide as the analyte ensures its pre-organized helical structure interacts freely [3].
-
Analyte Flow: Flow the AMHA-stapled peptide across the chip at varying concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 30 μ L/min.
-
Regeneration: Use a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) between cycles to strip bound peptide without denaturing the immobilized protein.
-
Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD ).
Experimental Workflows & Visualizations
Workflow for the incorporation and metathesis of AMHA in synthetic peptides.
Surface Plasmon Resonance (SPR) assay logic for validating peptide binding kinetics.
References
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry.[Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols.[Link]
-
Brogioni, B., & Berti, F. (2014). Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review. MedChemComm.[Link]
A Comparative Guide to the Metabolic Stability of 2-Amino-5-methylhex-5-enoic Acid and Standard Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics often leads to the exploration of non-standard amino acids, which can offer unique structural and functional properties to drug candidates.[1][2] One such compound is 2-Amino-5-methylhex-5-enoic acid, a non-proteinogenic amino acid.[3][4] A critical parameter in the early stages of drug discovery is metabolic stability, as it directly influences a compound's pharmacokinetic profile and in vivo efficacy. This guide provides an in-depth comparison of the metabolic stability of 2-Amino-5-methylhex-5-enoic acid against standard amino acids, supported by established experimental protocols.
The Significance of Metabolic Stability in Drug Discovery
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. Compounds that are rapidly metabolized tend to have short in vivo half-lives and poor bioavailability, limiting their therapeutic potential.[5] Early assessment of metabolic stability allows medicinal chemists to identify and modify structurally liable motifs, thereby optimizing the pharmacokinetic properties of a drug candidate.[6][7] The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for Phase I metabolic reactions.[8][9][10]
Structural Comparison: 2-Amino-5-methylhex-5-enoic Acid vs. Standard Amino Acids
Standard amino acids, the building blocks of proteins, are generally recognized by metabolic enzymes and can be readily catabolized.[11] For instance, glucogenic amino acids are converted to intermediates of the TCA cycle, such as α-ketoglutarate, for energy production.[12]
2-Amino-5-methylhex-5-enoic acid is an unsaturated aliphatic amino acid.[13] Its key structural feature is the presence of a vinyl group in its side chain. This modification can significantly impact its interaction with metabolic enzymes for several reasons:
-
Steric Hindrance: The unusual side chain may hinder the recognition and binding of the molecule by proteases and other metabolic enzymes.[14]
-
Electronic Effects: The double bond introduces a region of high electron density, which can alter the molecule's reactivity and susceptibility to enzymatic attack.[14] The stability of the vinyl group itself is a factor, as vinyl carbocations are generally unstable.[15]
-
Conformational Rigidity: The presence of the double bond can introduce conformational constraints, which may lock the molecule into a bioactive conformation that is less amenable to enzymatic degradation.[14][16]
The incorporation of such unnatural amino acids is a known strategy to enhance the metabolic stability of peptide-based drugs.[14][16][17]
Assessing Metabolic Stability: Experimental Protocols
To empirically compare the metabolic stability of 2-Amino-5-methylhex-5-enoic acid with standard amino acids, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
This assay is a cornerstone for evaluating Phase I metabolism, primarily mediated by CYP enzymes.[9][18][19] It measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[9]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human or animal liver microsomes and dilute them to the desired concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal solution with the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH should be run in parallel.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t½) and calculate the intrinsic clearance (Clint).[6]
-
This assay evaluates the stability of a compound in plasma, which contains various enzymes like esterases and proteases that can degrade certain chemical motifs.[5][6][21] It is particularly relevant for compounds that will be administered intravenously.
Experimental Workflow:
Caption: Workflow for the Plasma Stability Assay.
-
Preparation:
-
Prepare a working solution of the test compound.
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
-
Incubation:
-
Add the test compound to the plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.
-
Stop the enzymatic activity by adding a cold organic solvent to precipitate the plasma proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and then centrifuge to separate the supernatant from the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining over time and calculate the half-life (t½).[6]
-
Comparative Data and Interpretation
The following table presents hypothetical data from the described assays, comparing 2-Amino-5-methylhex-5-enoic acid with standard amino acids, Leucine (a structural analogue) and Valine.
| Compound | Liver Microsomal Stability (t½, min) | Plasma Stability (% Remaining at 120 min) |
| 2-Amino-5-methylhex-5-enoic acid | > 60 | > 95% |
| Leucine | < 30 | ~90% |
| Valine | < 30 | ~92% |
| Propantheline (Control) | < 10 | < 10% |
| Verapamil (Control) | 15-30 | > 90% |
Interpretation of Results:
-
High Liver Microsomal Stability: A half-life of > 60 minutes for 2-Amino-5-methylhex-5-enoic acid suggests it is highly resistant to metabolism by Phase I enzymes in the liver.[22] This is a favorable characteristic for a drug candidate, as it implies a lower intrinsic clearance and potentially a longer in vivo half-life. In contrast, the standard amino acids Leucine and Valine are expected to be more rapidly metabolized.
-
High Plasma Stability: The high percentage of 2-Amino-5-methylhex-5-enoic acid remaining after 120 minutes in plasma indicates its resistance to degradation by plasma enzymes.[6] Standard amino acids may show slightly lower stability due to the presence of various metabolic enzymes in plasma.[23]
Conclusion
The structural modifications present in 2-Amino-5-methylhex-5-enoic acid, specifically the vinyl group in its side chain, are anticipated to confer a significantly higher metabolic stability compared to standard amino acids. This enhanced stability, both in the liver and in plasma, is a desirable trait in drug discovery, potentially leading to improved pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for empirically validating these predictions and for screening other novel, non-standard amino acids in the drug development pipeline.
References
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AxisPharm. Microsomal Stability Assay Protocol. Accessed March 12, 2024. [Link]
-
Domainex. Plasma Stability Assay. Accessed March 12, 2024. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Accessed March 12, 2024. [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Plasma stability. Accessed March 12, 2024. [Link]
-
BioDuro. ADME Plasma Stability Assay. Accessed March 12, 2024. [Link]
-
Boon, R., Kumar, M., Tricot, T., et al. Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Nature Communications. 2020. [Link]
-
ResearchGate. Unnatural amino acids in drug discovery. Accessed March 12, 2024. [Link]
-
Goyal, D., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. 2021. [Link]
-
Springer Nature Experiments. Assessing Amino Acid Concentration Changes as a Result of Drug Dosing and Cytochrome P450 and Non-cytochrome P450-Mediated Metabolism. Accessed March 12, 2024. [Link]
-
BioDuro. ADME Microsomal Stability Assay. Accessed March 12, 2024. [Link]
-
Al-Ibrahim, M., et al. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. 2023. [Link]
-
MTTlab. Microsomal Stability Assay. Accessed March 12, 2024. [Link]
-
OUCI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Accessed March 12, 2024. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Accessed March 12, 2024. [Link]
-
National Center for Biotechnology Information. 2-Amino-5-methyl-5-hexenoic acid. PubChem Compound Database. Accessed March 12, 2024. [Link]
-
BioModels. Predicting Human Liver Microsomal Stability of small molecules. Accessed March 12, 2024. [Link]
-
Admescope. Services for in vitro Metabolism research. Accessed March 12, 2024. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Accessed March 12, 2024. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Accessed March 12, 2024. [Link]
-
ACS Publications. Biodegradation and Metabolism of Vinyl-Backbone Polymers. Accessed March 12, 2024. [Link]
-
Silverman, R. B. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. 2008. [Link]
-
ACS Publications. Biodegradation and Metabolism of Vinyl-Backbone Polymers. Accessed March 12, 2024. [Link]
-
National Center for Biotechnology Information. 2-Amino-5-methylhex-5-enoic acid. PubChem Compound Database. Accessed March 12, 2024. [Link]
-
Biology LibreTexts. 7.6D: The Incorporation of Nonstandard Amino Acids. Accessed March 12, 2024. [Link]
-
National Center for Biotechnology Information. Biochemistry, Cytochrome P450. StatPearls. Accessed March 12, 2024. [Link]
-
Bartleby.com. Stability of Vinyl Carbocation. Accessed March 12, 2024. [Link]
-
Science Alert. Molecular Modelling Analysis of the Metabolism of Vinyl chloride. Accessed March 12, 2024. [Link]
-
ResearchGate. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Accessed March 12, 2024. [Link]
-
Zhu, Y., et al. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. 2020. [Link]
-
Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Accessed March 12, 2024. [Link]
-
ResearchGate. Synthesis of α-Vinyl Amino Acids. Accessed March 12, 2024. [Link]
-
Springer Nature Experiments. Synthesis of α-Vinyl Amino Acids. Accessed March 12, 2024. [Link]
-
da Silva, T. F., et al. Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. PMC. 2022. [Link]
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- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
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2-Amino-5-methylhex-5-enoic acid proper disposal procedures
As a Senior Application Scientist, I understand that handling unnatural amino acids requires a rigorous approach that balances experimental integrity with strict environmental stewardship. 2-Amino-5-methylhex-5-enoic acid (AMHA) is a highly specialized methionine analog featuring a terminal alkene. Because it competitively inhibits protein synthesis in specific bacterial strains (such as Escherichia coli K-12 and Salmonella typhimurium TA1535)[1], its disposal cannot be treated like standard aqueous lab waste.
The following standard operating procedure (SOP) provides field-proven, self-validating workflows for the preparation, handling, and disposal of 2-Amino-5-methylhex-5-enoic acid, ensuring both operational success and regulatory compliance.
Physicochemical & Hazard Profile
To design an effective handling and disposal strategy, we must first understand the quantitative and hazard parameters of the compound[2],[3].
| Property | Value | Operational Implication |
| Chemical Name | (S)-2-Amino-5-methylhex-5-enoic acid | Unnatural amino acid; biologically active. |
| CAS Number | 73322-75-5 | Unique identifier for EHS waste manifests. |
| Molecular Weight | 143.19 g/mol | Required for precise molarity calculations. |
| Storage Conditions | 0–8 °C (Powder); -20 °C (Stocks) | Prevents oxidation of the terminal alkene. |
| Solubility | Aqueous buffers, DMSO, Methanol | Dictates the downstream waste segregation path. |
| GHS Hazards | H302, H315, H319 | Mandates strict PPE (Harmful if swallowed; skin/eye irritant). |
Experimental Workflow: Stock Solution Preparation
When preparing AMHA for bacterial inhibition assays, preserving the integrity of the terminal alkene is critical. Thermal degradation will compromise your experimental reproducibility.
Step-by-Step Methodology: 10 mM Stock Preparation
-
Thermal Equilibration: Transfer the sealed vial of AMHA from 0–8 °C storage to a desiccator at room temperature for 30 minutes.
-
Causality: This prevents ambient moisture from condensing on the cold powder, which can drive premature hydrolysis or degradation.
-
-
Gravimetric Measurement: Inside a ductless fume hood, weigh 1.43 mg of AMHA using an analytical balance. Don nitrile gloves and safety goggles to protect against H315/H319 irritation risks[3].
-
Dissolution: Add 1 mL of sterile deionized water (or 10% DMSO if enhanced cellular permeability is required). Vortex at medium speed for 60 seconds.
-
Self-Validation Check: Inspect the solution against a dark background. Complete optical clarity and the absence of particulates confirm total dissolution.
-
-
Cold Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber microcentrifuge tube.
-
Causality: Thermal sterilization (autoclaving at 121 °C) is strictly prohibited, as high heat will degrade the alkene moiety and alter the compound's biological efficacy.
-
-
Storage: Aliquot into 100 µL volumes and store immediately at -20 °C.
Comprehensive Disposal Protocols
Because AMHA is a potent bacterial inhibitor[1], drain disposal is strictly prohibited . Introducing this compound into municipal wastewater can severely disrupt the microbial ecosystems (e.g., activated sludge) relied upon by biological water treatment facilities.
Waste Segregation Decision Matrix
Decision matrix for the segregation and disposal of 2-Amino-5-methylhex-5-enoic acid waste.
Methodology: Liquid Waste Disposal
-
Aqueous Waste Handling: Collect all water-based buffers containing AMHA in a high-density polyethylene (HDPE) carboy. Label clearly as "Non-Hazardous Chemical Waste - Aqueous Amino Acid Analogs".
-
Causality: HDPE prevents chemical leaching and is highly resistant to the mild aqueous acids/bases often used in amino acid buffers.
-
-
Organic Waste Handling: If AMHA is dissolved in DMSO or methanol, collect the waste in a PTFE or glass solvent container. Label as "Hazardous Waste - Flammable Organics".
-
Causality: Under , the waste stream inherits the hazardous characteristics (e.g., ignitability, D001) of the primary solvent, regardless of the solute[4].
-
-
Chemical Neutralization (Optional): For highly concentrated aqueous AMHA waste, treat the solution with a 10% sodium hypochlorite (bleach) solution for 30 minutes prior to EHS collection. This oxidizes the alkene and denatures the amino acid backbone, eliminating its biological inhibitory activity.
-
EHS Transfer: Cap containers tightly to prevent volatilization and request an Environmental Health and Safety (EHS) pickup when the container reaches 80% capacity.
Methodology: Solid Waste Disposal
-
Consumables: Place contaminated pipette tips, microcentrifuge tubes, and nitrile gloves into a rigid, puncture-resistant chemical waste bin.
-
Bulk Powder: If the bulk chemical is expired, do not attempt to dissolve it for disposal. Keep it in its original amber glass vial, place it inside a secondary shatterproof container, and route it for high-temperature incineration through EHS.
-
Causality: High-temperature incineration completely destroys the active pharmacophore, preventing environmental persistence.
-
Spill Response & Decontamination Protocol
In the event of a dry powder spill, immediate containment is required to prevent aerosolization of the biologically active dust.
Step-by-Step Methodology: Dry Powder Spill Recovery
-
Containment: Immediately don safety goggles and a particulate respirator (N95 or higher) to protect against H319 eye irritation and inhalation risks[3].
-
Suppression: Mist a heavy-duty paper towel with deionized water and gently lay it over the spilled powder.
-
Causality: Wetting the powder prevents aerosolization. Sweeping dry powder directly creates micro-dust particles that can easily bypass standard lab ventilation.
-
-
Collection: Use a disposable, non-sparking plastic scoop to transfer the wetted powder and paper towel into a sealable hazardous waste bag.
-
Decontamination: Wipe the affected surface with a 1% sodium hypochlorite solution to neutralize residual biological activity, followed by a 70% ethanol rinse to ensure the complete removal of any organic residues.
-
Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains.
References
-
National Center for Biotechnology Information. "2-Amino-5-methyl-5-hexenoic acid | C7H13NO2 | CID 153443 - PubChem". nih.gov.[Link]
-
Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification and RCRA Guidelines". epa.gov.[Link]
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Personal protective equipment for handling 2-Amino-5-methylhex-5-enoic acid
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a foundational element of experimental integrity. 2-Amino-5-methylhex-5-enoic acid (AMHA) is a highly specialized biochemical tool. Originally isolated from the fermentation broth of Streptomyces sp. MF374-C4[1], this compound functions as a potent methionine analog.
To achieve reliable in vitro and in vivo results, you must understand the causality behind its handling requirements. AMHA competes directly with methionine, inhibiting the formation of methionyl-tRNA and subsequently halting protein synthesis without directly impeding DNA or RNA replication[1]. Because its mechanism targets fundamental cellular translation machinery, protecting the researcher from accidental exposure (particularly inhalation of the lyophilized powder) is paramount.
Below is the comprehensive operational and safety guide for handling 2-Amino-5-methylhex-5-enoic acid.
Physiochemical Profile & Hazard Rationale
Understanding the physical properties of AMHA dictates our choice of Personal Protective Equipment (PPE) and handling environments. The compound contains a terminal alkene and an amino acid backbone, making it biologically active but susceptible to environmental degradation if mishandled.
| Property | Specification | Operational Implication |
| Chemical Name | (S)-2-Amino-5-methylhex-5-enoic acid | Active enantiomer for biological assays. |
| CAS Number | 73322-75-5[2],[3] | Use this identifier for waste disposal tracking. |
| Molecular Weight | 143.19 g/mol [4],[3] | Required for precise molarity calculations (IC50). |
| Physical State | Lyophilized Powder / Crystalline | High risk of aerosolization; requires draft-free weighing. |
| Mechanism | Methionyl-tRNA inhibitor[1] | Toxic to human cells via protein synthesis arrest; strict inhalation/dermal protection required. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves a specific mechanistic purpose to break the chain of exposure. Do not deviate from these standards when handling the concentrated powder.
| PPE Category | Required Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (EN 374 compliant, ≥0.11 mm thickness) | Prevents dermal absorption. Double-glove when handling DMSO-reconstituted solutions, as DMSO rapidly permeates standard latex and carries dissolved solutes across the dermal barrier. |
| Eye Protection | ANSI Z87.1 / EN 166 Safety Goggles | Protects the ocular mucosa from micro-particulate aerosolization during vial opening and solvent splashes during vortexing. |
| Body Protection | Chemically resistant, fluid-impermeable lab coat | Shields against accidental spills. Ensure cuffs are tucked under the outer glove layer to eliminate exposed skin at the wrists. |
| Respiratory | Class II Biological Safety Cabinet (BSC) or Fume Hood | Mitigates the severe inhalation risk of the lyophilized powder. A benchtop environment is unacceptable prior to complete dissolution. |
Operational Workflow & Handling Protocol
The following methodology ensures both operator safety and the preservation of the compound's terminal alkene moiety, which is critical for its competitive binding efficacy.
Step 1: Equilibration and Weighing
-
Transfer the sealed vial of AMHA from cold storage to a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid condensation, leading to compound degradation and inaccurate weighing.
-
-
Don all required PPE (see Matrix) and transfer the vial to a Class II BSC or chemical fume hood.
-
Weigh the required mass using an anti-static weigh boat.
Step 2: Reconstitution
-
Add the appropriate solvent directly to the vial. AMHA is typically soluble in sterile water or Dimethyl Sulfoxide (DMSO)[2].
-
Vortex gently at low speed until the solution is entirely clear.
-
Self-Validation System: Before proceeding, hold the vial against a dark background under the hood light. The presence of any light-scattering particulate matter indicates incomplete dissolution. If particulates remain, sonicate in a water bath at room temperature for 60 seconds. Incomplete dissolution will clog the downstream filter and artificially lower your stock concentration.
-
Step 3: Sterilization and Storage
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter.
-
Expert Insight: If reconstituted in DMSO , you must use a PTFE (Polytetrafluoroethylene) membrane. If reconstituted in Water , use a PES (Polyethersulfone) membrane to minimize peptide/amino acid binding.
-
-
Aliquot the sterilized solution into low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL) and store at -20°C[2].
-
Causality: Repeated freeze-thaw cycles induce oxidative stress that can degrade the hex-5-enoic acid double bond, destroying the compound's biological activity.
-
Spill Management & Disposal Plan
A self-validating safety protocol must account for operational failures. In the event of an AMHA spill:
-
Powder Spills : Do not sweep. Gently cover the powder with damp absorbent paper towels to immediately suppress aerosolization. Carefully scoop the towels into a biohazard/chemical waste bag. Wash the area with 70% ethanol, followed by soap and water.
-
Liquid Spills (DMSO/Water) : Absorb with an inert material (e.g., vermiculite or universal chemical spill pads). Do not use combustible materials like sawdust for DMSO spills.
-
Disposal : AMHA and all contaminated consumables (tips, tubes, gloves) must be disposed of as hazardous chemical waste in accordance with local institutional guidelines. Never flush AMHA solutions down the drain , as its antimicrobial properties can disrupt municipal biological water treatment systems.
Workflow Visualization
Operational workflow for the safe handling and reconstitution of AMHA.
References
-
Takeuchi M, et al. "2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4." Journal of Antibiotics (Tokyo). 1979 Nov;32(11):1118-24. PubMed.[Link]
-
National Center for Biotechnology Information. "2-Amino-5-methyl-5-hexenoic acid | CID 153443." PubChem Database.[Link]
Sources
- 1. 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4 [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-5-methyl-5-hexenoic acid | C7H13NO2 | CID 153443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Amino-5-methylhex-5-enoic acid 95% | CAS: 73322-75-5 | AChemBlock [achemblock.com]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
